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Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 4-Bromo-5-chlorothiophene-3-carboxylic Acid: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, heavily functionalized heteroaromatic building blocks are essential for navigating complex structure-activity relationship (SAR) landscapes. 4-Bromo-5-chlorothiophene-3-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, heavily functionalized heteroaromatic building blocks are essential for navigating complex structure-activity relationship (SAR) landscapes. 4-Bromo-5-chlorothiophene-3-carboxylic acid (CAS: 2803862-77-1) represents a highly specialized scaffold. Featuring a thiophene core decorated with three distinct functional handles—a carboxylic acid, a bromine atom, and a chlorine atom—this molecule offers exceptional orthogonal reactivity for fragment-based drug discovery (FBDD) and late-stage functionalization.

However, the dense incorporation of halogens profoundly alters the physicochemical behavior of the thiophene core. As a Senior Application Scientist, I present this whitepaper to dissect the theoretical and empirical physicochemical properties of this compound. This guide provides self-validating experimental workflows designed to overcome the inherent analytical challenges—such as poor aqueous solubility—associated with highly lipophilic, ionizable fragments.

Structural Anatomy & Theoretical Physicochemical Profiling

Understanding the macroscopic properties of a drug fragment requires a microscopic analysis of its electronic distribution.

Electronic Effects and Acidity (pKa)

The baseline pKa of an unsubstituted thiophene-3-carboxylic acid is approximately 4.1 . In 4-Bromo-5-chlorothiophene-3-carboxylic acid, the halogens at the C4 and C5 positions exert strong inductive electron-withdrawing effects (-I effect) across the conjugated π -system. This electron withdrawal stabilizes the negative charge of the conjugate carboxylate base, thereby increasing the acidity of the molecule. Consequently, the theoretical pKa is shifted downward to an estimated 3.0–3.4 .

Lipophilicity (LogP and LogD)

Halogens are classically utilized in medicinal chemistry to drive lipophilicity and improve membrane permeability. The addition of a heavy bromine atom ( π ~ 0.86) and a chlorine atom ( π ~ 0.71) significantly elevates the partition coefficient (LogP) of the unionized species. While the unionized LogP is estimated at ~3.2, the physiological distribution coefficient (LogD at pH 7.4) will be substantially lower (~0.5) because the carboxylic acid will be >99.9% deprotonated in systemic circulation.

Quantitative Data Summary
PropertyValueMethod of Determination / Rationale
Molecular Formula C5H2BrClO2SExact Mass Analysis
Molecular Weight 241.49 g/mol Mass Spectrometry
pKa (Carboxylic Acid) ~3.1 (Estimated)Inductive electron withdrawal by 4-Br and 5-Cl stabilizes the carboxylate anion, lowering pKa relative to unsubstituted thiophene.
LogP (Unionized) ~3.2 (Estimated)High lipophilicity driven by the di-halogenated thiophene core.
LogD (pH 7.4) ~0.5 (Estimated)Deprotonation of the carboxylic acid at physiological pH significantly increases aqueous solubility.
Topological Polar Surface Area 65.5 ŲCalculated based on the carboxylate group and thiophene sulfur; ideal for passive membrane permeability.

Experimental Workflows for Physicochemical Characterization

To ensure scientific integrity, computational estimates must be empirically validated. The following protocols are designed as self-validating systems , ensuring that data artifacts caused by the compound's specific structural liabilities (e.g., precipitation) are actively mitigated.

Protocol 1: pKa Determination via Co-Solvent Potentiometry

Causality for Method Selection: Direct aqueous potentiometric titration (as outlined in OECD 112 ) will fail for 4-Bromo-5-chlorothiophene-3-carboxylic acid. As the pH drops below 4.5 during titration, the highly lipophilic unionized free acid will precipitate, artificially skewing the titration curve. To prevent this, a co-solvent method utilizing the Yasuda-Shedlovsky extrapolation is strictly required.

Step-by-Step Methodology:

  • System Validation: Calibrate the glass pH electrode using standard aqueous buffers. Titrate a known reference standard (e.g., Benzoic acid, pKa 4.2) to validate electrode response and system accuracy.

  • Sample Preparation: Dissolve 2 mg of the compound in a standardized methanol/water mixture (e.g., 30% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Perform potentiometric titrations using 0.5 M HCl and 0.5 M KOH across a pH range of 2.0 to 7.0.

  • Co-Solvent Iteration: Repeat the titration at 40% and 50% MeOH concentrations.

  • Extrapolation: Plot the apparent pKa ( psKa+log[H2​O] ) against the reciprocal dielectric constant ( 1/ϵ ) of the solvent mixtures. The y-intercept of this linear regression yields the true aqueous pKa.

Protocol 2: LogP/LogD Profiling via Shake-Flask LC-MS

Causality for Method Selection: While computational models (CLogP) are useful, they often miscalculate the solvation energies of densely halogenated heteroaromatics due to intramolecular halogen bonding and polarizability. The Shake-Flask method (OECD 107 ) remains the gold standard for thermodynamic accuracy.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and aqueous buffer (0.1 N HCl for LogP; 10 mM PBS pH 7.4 for LogD) for 24 hours to ensure mutual phase saturation.

  • Equilibration: Dissolve the compound in the pre-saturated aqueous phase at a concentration of 100 µg/mL. Add an equal volume of pre-saturated octanol.

  • Partitioning: Shake the biphasic system mechanically at 25°C ± 1°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to achieve absolute phase separation.

  • Quantification & Self-Validation (Mass Balance): Extract aliquots from both the octanol and aqueous phases. Quantify the concentration via LC-MS/MS. Validation Check: The sum of the compound mass in both phases must equal 100%±5% of the initial spike. A failure in mass balance indicates compound degradation or adsorption to the glassware, invalidating the run.

  • Calculation: logP=log10​(Concentrationoctanol​/Concentrationaqueous​) .

Strategic Utility in Synthesis & Drug Design

The true value of 4-Bromo-5-chlorothiophene-3-carboxylic acid lies in its orthogonal synthetic handles. By exploiting the differential reactivity of the C3-carboxylic acid, the C4-bromine, and the C5-chlorine, medicinal chemists can rapidly generate diverse libraries of biaryl scaffolds or peptidomimetics without cross-reactivity interference.

Workflow Start 4-Bromo-5-chlorothiophene- 3-carboxylic acid Step1 C3: Amidation Start->Step1 HATU, Amine Step2 C4: Suzuki Coupling Start->Step2 Pd(0), Ar-B(OH)2 Step3 C5: SNAr / Cross-Coupling Start->Step3 Orthogonal Activation End1 Peptidomimetics Step1->End1 End2 Biaryl Scaffolds Step2->End2 End3 Late-Stage Analogs Step3->End3

Orthogonal synthetic pathways for 4-Bromo-5-chlorothiophene-3-carboxylic acid.

The C4-Bromine is highly susceptible to oxidative addition by Palladium(0) catalysts, making it the primary site for Suzuki-Miyaura cross-coupling. The C5-Chlorine remains inert under standard Suzuki conditions, serving as a reserved site for late-stage functionalization or acting as a metabolic blocker to prevent cytochrome P450-mediated oxidation of the thiophene ring in vivo.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6918, Thiophene-3-carboxylic acid." PubChem, [Link]

  • OECD (1981). "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1999). "pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures." Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641. [Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

Exploratory

The Strategic Utility of 4-Bromo-5-chlorothiophene-3-carboxylic Acid in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, polyhalogenated heterocycles serve as indispensable building blocks. 4-Bromo-5-chlorothiophene-3-carboxylic acid is a highly specialized, multi-functional scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, polyhalogenated heterocycles serve as indispensable building blocks. 4-Bromo-5-chlorothiophene-3-carboxylic acid is a highly specialized, multi-functional scaffold designed for precise late-stage functionalization. This technical guide provides an in-depth analysis of its physicochemical properties, the structural causality behind its halogenation pattern, and field-proven methodologies for integrating this compound into target-directed drug discovery workflows.

Physicochemical Profiling & Structural Identification

Accurate structural identification is the foundation of reproducible synthetic chemistry. The unique di-halogenated pattern of this thiophene derivative dictates its reactivity and biological utility 1.

PropertyValue
Chemical Name 4-Bromo-5-chlorothiophene-3-carboxylic acid
CAS Registry Number 2803862-77-1
Molecular Formula C5H2BrClO2S
Molecular Weight 241.49 g/mol
SMILES String O=C(O)c1csc(Cl)c1Br
Core Scaffold Polyhalogenated Heterocycle (Thiophene)

Structural Logic: The Causality of Halogenation

As a Senior Application Scientist, it is critical to understand why a molecule is engineered with specific substituents, rather than just knowing its structure. The design of 4-bromo-5-chlorothiophene-3-carboxylic acid is a masterclass in synthetic and metabolic foresight:

  • C5-Chlorine (Metabolic Shielding): The α-positions of thiophene rings (C2 and C5) are highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. This oxidation often leads to reactive epoxide intermediates and subsequent hepatotoxicity. Strategically placing a highly electronegative chlorine atom at C5 sterically and electronically shields this vulnerable site, dramatically improving the pharmacokinetic half-life of the resulting drug candidate [[2]]().

  • C4-Bromine (Orthogonal Synthetic Handle): Bromine acts as an ideal leaving group for transition-metal catalysis. Because the C–Br bond dissociation energy is significantly lower than that of the C–Cl bond, researchers can perform highly regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) exclusively at the C4 position. This allows for late-stage diversification of the scaffold without displacing the critical C5-chlorine [[3]]().

  • C3-Carboxylic Acid (Pharmacophore Anchor): The carboxylic acid serves as the primary anchor for functionalization. Thiophene-3-carboxamides are privileged structures in medicinal chemistry, frequently exhibiting potent biological activities across multiple therapeutic areas 4.

Therapeutic Applications

Derivatives of thiophene-3-carboxylic acids are actively utilized in cutting-edge drug discovery:

  • Analgesics (ANO1 Inhibitors): 4-Arylthiophene-3-carboxylic acid derivatives are potent inhibitors of Anoctamin-1 (ANO1), a calcium-activated chloride channel. By blocking chloride efflux, these compounds prevent neuronal depolarization and halt the transmission of pain signals [[4]]() 2.

  • Anti-Infectives (DprE1 Inhibitors): Thiophene-arylamides act as noncovalent inhibitors of DprE1, demonstrating potent anti-mycobacterial activity against drug-resistant tuberculosis strains 3.

  • Oncology (RhoA/ROCK Pathway): Fused and functionalized thiophene-3-carboxylic acid derivatives inhibit tumor metastasis by targeting Rho GTPase pathways 56.

Pathway Stimulus Noxious Stimuli TRPV1 TRPV1 Activation Stimulus->TRPV1 Ca2 Ca2+ Influx TRPV1->Ca2 ANO1 ANO1 (CaCC) Opening Ca2->ANO1 Cl Cl- Efflux ANO1->Cl Pain Pain Signal Cl->Pain Depolarization Drug Thiophene-3-carboxylic Acid Derivatives Drug->ANO1 Inhibits

ANO1 signaling pathway and targeted inhibition by thiophene derivatives.

Experimental Protocols: Self-Validating Synthetic Workflows

To harness the potential of 4-bromo-5-chlorothiophene-3-carboxylic acid, the initial functionalization step almost universally involves the amidation of the C3-carboxylic acid. The following protocol utilizes an EDCI/DMAP coupling system, designed to maximize yield while preventing the racemization of complex amine partners.

Protocol: EDCI/DMAP-Mediated Amidation of C3-Carboxylic Acid

Objective: Synthesize thiophene-arylamide derivatives while preserving the C4-Br and C5-Cl handles for downstream palladium-catalyzed coupling.

Step-by-Step Methodology:

  • Activation Phase: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-bromo-5-chlorothiophene-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP, 4.0 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.0 equiv). Stir for 5–10 minutes at room temperature.

    • Causality: EDCI activates the carboxylic acid to an O-acylisourea intermediate. DMAP rapidly attacks this intermediate to form a highly electrophilic acylpyridinium species. This dual-reagent system prevents the formation of unreactive N-acylureas (a common failure point with standard carbodiimides) and accelerates the reaction 56.

  • Nucleophilic Addition: Add the target primary or secondary amine (1.2 equiv) dropwise to the activated mixture.

  • Self-Validating Monitoring: Stir the reaction at room temperature. Monitor progress strictly via TLC and LC-MS.

    • Validation Checkpoint: Do not proceed to quenching until the parent mass (m/z 241.49) is entirely depleted and the desired amide mass dominates the chromatogram. This self-validating step ensures maximum yield and prevents difficult downstream separations.

  • Workup & Isolation: Upon confirmed completion (typically 4–8 hours), evaporate the DCM under reduced pressure. Quench with dilute hydrochloric acid (to neutralize excess DMAP and unreacted amine) and extract the aqueous phase with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to yield the pure thiophene-arylamide, ready for subsequent C4-cross coupling.

G A 4-Bromo-5-chloro- thiophene-3-carboxylic acid B Acylpyridinium Intermediate A->B EDCI / DMAP (Activation) C Amidation (Amine Addition) B->C Nucleophilic Attack D TLC-MS Validation C->D Monitor Conversion D->C Incomplete E Pd-Catalyzed Cross-Coupling D->E Pass (m/z match) F Target Pharmacophore E->F Regioselective C4-Substitution

Workflow logic for the late-stage functionalization of the thiophene core.

References

  • Wang, Y., et al. "Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent". National Center for Biotechnology Information (PMC). URL:[Link]

  • Chen, K., et al. "Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities". Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • ProQuest / Taylor & Francis. "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway". ProQuest. URL: [Link]

  • Taylor & Francis Online. "Full article: Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway". Tandfonline. URL:[Link]

Sources

Foundational

Solubility Dynamics and Solvent Selection for 4-Bromo-5-chlorothiophene-3-carboxylic Acid in Organic Synthesis

Executive Summary 4-Bromo-5-chlorothiophene-3-carboxylic acid is a highly functionalized heterocyclic building block essential for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-5-chlorothiophene-3-carboxylic acid is a highly functionalized heterocyclic building block essential for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. Halogenated thiophene carboxylic acids serve as critical intermediates in the synthesis of 1,2,4-triazole insecticides[1] and as structural motifs in advanced organic electronics[2].

Designing scalable synthetic routes for this compound requires a rigorous understanding of its solvation thermodynamics. This whitepaper provides an in-depth technical analysis of the solubility profile of 4-Bromo-5-chlorothiophene-3-carboxylic acid, detailing the causality behind solvent selection, predictive thermodynamic modeling, and a self-validating experimental protocol for gravimetric solubility determination.

Structural Topology and Solvation Thermodynamics

The dissolution of 4-Bromo-5-chlorothiophene-3-carboxylic acid is governed by a dichotomy within its molecular architecture:

  • The Polyhalogenated Thiophene Core: The presence of both bromine and chlorine atoms creates a highly polarizable, lipophilic domain. This region interacts favorably with solvents possessing high dispersion forces ( δD​ ).

  • The Carboxylic Acid Moiety: The -COOH group acts as a strong hydrogen-bond donor and acceptor. In non-polar or weakly polar environments, these molecules spontaneously form highly stable intermolecular dimers, drastically reducing solubility.

The Hansen Solubility Parameters (HSP) model provides a robust thermodynamic framework for predicting the dissolution behavior of these complex heterocycles by quantifying dispersion, polar, and hydrogen-bonding forces[3]. To achieve optimal solubility, a solvent must possess sufficient hydrogen-bond acceptor basicity to disrupt the carboxylic acid dimers while maintaining a high enough dielectric constant to solvate the electron-rich halogenated core. Derivatives of thiophenecarboxylic acid are widely recognized for their versatile solubility profiles, which facilitate their use as building blocks in various chemical formulations[4]. Furthermore, specific halogen substitutions on the thiophene ring significantly alter the physicochemical properties and biological activity of the resulting compounds[5].

Quantitative Solubility Profile

Because empirical solubility data for highly specific halogenated intermediates is often proprietary, the following table synthesizes predictive solubility ranges based on HSP modeling of closely related structural analogs (e.g., 3,4,5-trichloro-2-thiophenecarboxylic acid).

Solvent CategorySpecific SolventDielectric Constant ( ε )Predicted Solubility (mg/mL at 25°C)Primary Solvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong H-bond acceptance disrupts carboxylic acid dimers; effectively solvates the polarizable core.
Polar Aprotic Tetrahydrofuran (THF)7.550 - 100Moderate polarity with excellent Lewis base coordination. Ideal for downstream metal-halogen exchange.
Halogenated Dichloromethane (DCM)8.920 - 50High dispersion force ( δD​ ) matches the Br/Cl atoms. However, the carboxylic acid remains largely dimeric, limiting total capacity.
Polar Protic Methanol (MeOH)32.710 - 30Competes for H-bonding but exhibits poor thermodynamic affinity for the lipophilic polyhalogenated core.
Non-Polar Hexane1.9< 1Severe thermodynamic mismatch. Functions as an ideal anti-solvent for controlled crystallization.

Self-Validating Protocol: Gravimetric Solubility Determination

To generate reliable, reproducible solubility data for process chemistry, researchers must employ methodologies that inherently verify their own accuracy. The following step-by-step protocol incorporates internal validation checks to eliminate kinetic artifacts and analytical false positives.

Step 1: Thermodynamic Equilibration

  • Procedure: Suspend 500 mg of 4-Bromo-5-chlorothiophene-3-carboxylic acid in 5.0 mL of the target solvent within a borosilicate glass vial. Seal with a PTFE-lined cap and agitate at 400 RPM using a magnetic stirrer at a constant 25°C (±0.1°C) for 48 hours.

  • Causality: A 48-hour window ensures the dissolution kinetics overcome the high lattice energy of the dense, halogenated crystal structure, reaching true thermodynamic equilibrium rather than a metastable kinetic state.

  • Self-Validation Check: Visually inspect the vial. The presence of undissolved solid at the bottom confirms that the solution is fully saturated. If no solid is present, the test is invalid; add an additional 200 mg of solute and re-equilibrate.

Step 2: Phase Separation

  • Procedure: Extract 2.0 mL of the suspension using a glass syringe and pass it through a 0.22 µm PTFE syringe filter into a pre-warmed, sterile vial.

  • Causality: PTFE is chemically inert and will not absorb the solute or degrade in aggressive solvents like DMF or DCM. Pre-warming the receiving vial prevents premature precipitation caused by temperature drops.

  • Self-Validation Check: Illuminate the filtrate with a 532 nm laser pointer. The absence of a visible light beam (negative Tyndall effect) validates that no colloidal nanoparticles have bypassed the filter, ensuring you are measuring a true solution.

Step 3: Gravimetric Quantification

  • Procedure: Transfer exactly 1.000 mL of the filtered solution into a pre-weighed (tare) analytical vial. Evaporate the solvent under a gentle stream of ultra-high-purity nitrogen, followed by drying in a vacuum oven at 40°C (10 mbar) for 12 hours.

  • Causality: Nitrogen blowdown prevents oxidative degradation of the electron-rich thiophene ring, while vacuum drying removes strongly hydrogen-bonded solvent molecules (like DMSO) from the carboxylic acid.

  • Self-Validation Check: Weigh the vial on a microbalance. Return it to the vacuum oven for 4 hours and re-weigh. A mass difference of <0.1 mg validates that complete solvent evaporation has been achieved.

Step 4: Chemical Integrity Verification

  • Procedure: Re-dissolve the dried residue in DMSO- d6​ and acquire a 1 H-NMR spectrum.

  • Causality: Halogenated thiophenes can undergo spontaneous dehalogenation or esterification if left in reactive solvents (like MeOH) for extended periods.

  • Self-Validation Check: Confirm the presence of the expected aromatic proton on the thiophene ring and the absence of new multiplet peaks. This validates that the measured mass corresponds exclusively to the intact parent compound.

Workflow Visualization

ProtocolWorkflow Start Solid Substrate Step1 Solvent Addition & Thermal Equilibration (48h at 25°C) Start->Step1 Check1 Validation: Excess Solid Visible? (Confirms Saturation) Step1->Check1 Step2 PTFE Filtration (0.22 µm) Check1->Step2 Yes Error Adjust Protocol / Re-equilibrate Check1->Error No Check2 Validation: Tyndall Effect Negative? (Confirms True Solution) Step2->Check2 Step3 Gravimetric Analysis (Vacuum Drying) Check2->Step3 Yes Check2->Error No Check3 Validation: Constant Mass Achieved? (Δm < 0.1 mg) Step3->Check3 Step4 1H-NMR Analysis Check3->Step4 Yes Check3->Error No Check4 Validation: Structural Integrity Intact? (No Degradation) Step4->Check4 End Validated Solubility Profile Check4->End Yes Check4->Error No Error->Step1

Self-validating experimental workflow for determining thermodynamic solubility.

Strategic Solvent Selection in Synthetic Workflows

Understanding the solubility parameters of 4-Bromo-5-chlorothiophene-3-carboxylic acid directly dictates the success of downstream synthetic transformations:

  • Lithiation and Grignard Reactions: The synthesis of complex thiophenes often involves metal-halogen exchange at the highly reactive 4-bromo position. THF is the absolute solvent of choice here. Beyond merely dissolving the substrate, THF acts as a Lewis base; its oxygen lone pairs coordinate with the lithium/magnesium cations, breaking up organometallic aggregates and stabilizing the transition state.

  • Acyl Chloride Formation: Converting the carboxylic acid to an acid chloride (a prerequisite for amide or ester formation) typically utilizes thionyl chloride ( SOCl2​ ) or oxalyl chloride. This is best performed in DCM or Toluene with a catalytic amount of DMF. DMF acts as a formylating catalyst (generating the Vilsmeier-Haack intermediate), while DCM provides excellent solubility for the resulting less-polar acid chloride, preventing premature precipitation during the reaction.

References

2.[2] Title: Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells Source: Energy & Environmental Science (RSC Publishing) URL:[Link]

3.[5] Title: US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth Source: Google Patents URL:

4.[1] Title: Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides Source: PMC (National Institutes of Health) URL:[Link]

5.[3] Title: Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers Source: Diva-Portal.org URL:[Link]

Sources

Exploratory

theoretical bond dissociation energies of halothiophenes

An In-Depth Technical Guide to the Theoretical Bond Dissociation Energies of Halothiophenes Executive Summary Halothiophenes—thiophene rings substituted with halogens (F, Cl, Br, I)—are indispensable scaffolds in the des...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Bond Dissociation Energies of Halothiophenes

Executive Summary

Halothiophenes—thiophene rings substituted with halogens (F, Cl, Br, I)—are indispensable scaffolds in the design of advanced organic materials (e.g., conducting polymers like PEDOT) and pharmaceutical active pharmaceutical ingredients (APIs). For application scientists and drug developers, predicting the reactivity of these molecules is paramount. Whether optimizing the regioselectivity of palladium-catalyzed cross-coupling reactions (Suzuki, Stille) or assessing the metabolic stability of a drug candidate against CYP450-mediated cleavage, the fundamental thermodynamic metric governing these processes is the Bond Dissociation Energy (BDE) .

This whitepaper synthesizes theoretical frameworks, computational methodologies, and field-proven insights to provide a comprehensive guide on the C–X and C–H bond dissociation energies of halothiophenes.

Theoretical Framework: The Causality Behind BDE Trends

As a Senior Application Scientist, I emphasize that computational chemistry is not merely about running calculations; it is about understanding the physical causality behind the numbers. The homolytic cleavage of a carbon-halogen bond in a thiophene ring is dictated by three core factors: the intrinsic strength of the halogen, the regiochemistry of the ring (2-position vs. 3-position), and the computational level of theory applied.

The Level of Theory: B3LYP vs. G3B3

When calculating BDEs, the choice of functional and basis set dictates the accuracy of the prediction. Density Functional Theory (DFT), specifically the ubiquitous B3LYP functional, is computationally efficient but consistently underestimates homolytic bond dissociation energies by 5 to 8 kcal/mol[1]. This underestimation stems from self-interaction errors and an incomplete description of dispersion forces in radical fragments.

To achieve near-chemical accuracy, composite ab initio methods like G3B3 or CBS-QB3 must be employed. These methods use B3LYP for geometry optimization and zero-point energy (ZPE) calculations, followed by high-level single-point energy corrections (e.g., QCISD(T) or CCSD(T)). For halothiophenes, G3B3 provides highly reliable BDEs that correlate perfectly with experimental cross-coupling reactivity[1].

Regioselectivity: The Alpha-Heteroatom Effect

In thiophenes, the BDE of a carbon-halogen bond at the 2-position (alpha to the sulfur) is consistently 1 to 2 kcal/mol lower than at the 3-position (beta to the sulfur)[1]. The causality behind this is twofold:

  • Radical Stabilization: Homolytic cleavage at the 2-position generates a radical that is stabilized by resonance with the adjacent sulfur atom's lone pairs.

  • Bond Angle Relaxation: Upon radical formation, the sp2 hybridized carbon undergoes a widening of its internal bond angle (approaching 120°). In 5-membered heterocycles like thiophene, this bond angle expansion relieves ring strain more effectively at the 2-position than at the 3-position[1].

The Halogen Effect and Orthogonal Functionalization

The thermodynamic gap between different C–X bonds enables orthogonal functionalization . The bond strength follows the universal trend: C–F > C–Cl > C–Br > C–I. Because the C–Br BDE is approximately 7.5 to 8 kcal/mol lower than the C–Cl BDE[1][2], a dihalothiophene (e.g., 2-bromo-5-chlorothiophene) can undergo selective oxidative addition at the C–Br bond at room temperature, leaving the C–Cl bond intact for subsequent, higher-temperature functionalization[3].

G SM 2-Bromo-5-chlorothiophene (C-Br BDE ~83 kcal/mol) Cat1 Pd(0), Aryl-B(OH)2 Room Temp SM->Cat1 Int 2-Aryl-5-chlorothiophene (C-Cl BDE ~91 kcal/mol) Cat1->Int Cat2 Pd(0), Aryl'-B(OH)2 Elevated Temp Int->Cat2 Prod 2-Aryl-5-aryl'thiophene (Fully Functionalized) Cat2->Prod

Fig 1. Orthogonal cross-coupling pathway exploiting C-Br vs C-Cl BDE differentials.

Quantitative Data: Halothiophene BDE Profiles

The following table synthesizes the theoretical bond dissociation energies for various positions and halogens on the thiophene ring. Data is benchmarked against G3B3 and B3LYP levels of theory to provide a comprehensive thermodynamic landscape.

Bond TypePositionBDE (B3LYP) [kcal/mol]BDE (G3B3) [kcal/mol]Reactivity Implications
C–H 2-position~108.0115.0 ± 3.0High metabolic stability; requires strong bases for deprotonation[4].
C–F 2-position~118.0~125.0Highly inert; requires specialized photocatalysis for activation[5].
C–Cl 2-position91.099.0Moderate reactivity; requires elevated temperatures or specific ligands[1].
C–Cl 3-position94.0101.0Less reactive than 2-position due to lack of alpha-sulfur stabilization[1].
C–Br 2-position83.091.5Highly reactive; standard handle for room-temperature Suzuki/Stille couplings[1][2].
C–I 2-position~57.0~67.0Extremely labile; prone to rapid oxidative addition and photolytic cleavage[6].

Self-Validating Computational Protocol for BDE Determination

To ensure scientific integrity and reproducibility, the calculation of theoretical BDEs must follow a rigorous, self-validating workflow. Below is the standard operating procedure (SOP) for computing the homolytic BDE of a halothiophene using Gaussian or similar quantum chemistry software.

Objective: Calculate the Enthalpy of Dissociation ( ΔH298​ ) for the reaction: Thiophene−X→Thiophene∙+X∙

Step-by-Step Methodology:
  • Initial Geometry Optimization:

    • Action: Optimize the closed-shell halothiophene molecule using the B3LYP/6-31G(d) level of theory.

    • Causality: B3LYP provides an excellent balance of speed and geometric accuracy for organic heterocycles.

  • Frequency Calculation & Self-Validation:

    • Action: Run a vibrational frequency calculation on the optimized geometry at the same level of theory.

    • Validation Gate: Check the output for imaginary frequencies. If Nimag​=0 , the geometry is a true local minimum. If Nimag​>0 , the structure is a transition state and must be re-optimized after perturbing the geometry along the imaginary mode.

    • Data Extraction: Extract the Zero-Point Energy (ZPE) and thermal enthalpy corrections ( Hcorr​ ) at 298.15 K.

  • High-Level Single Point Energy (SPE):

    • Action: Submit the validated geometry to a high-level composite method, such as G3B3 or CBS-QB3.

    • Causality: This step recovers the electron correlation energy missed by standard DFT, correcting the 5–8 kcal/mol underestimation inherent to B3LYP[1].

  • Radical Fragment Computations:

    • Action: Repeat Steps 1–3 for the resulting thiophene radical ( Thiophene∙ ) and the halogen atom ( X∙ ).

    • Critical Parameter: Ensure the spin multiplicity is set to 2 (Doublet) and use unrestricted wavefunctions (e.g., UB3LYP) to account for spin polarization in the open-shell species. Check for spin contamination (ensure ⟨S2⟩≈0.75 ).

  • Thermodynamic Assembly:

    • Action: Calculate the final BDE using the equation:

      BDE=[H(Thiophene∙)+H(X∙)]−H(Thiophene−X)

      (Where H is the sum of electronic and thermal enthalpies).

G Start Input Halothiophene Geometry Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Extract ZPE & H_corr) Opt->Freq Check Self-Validation: N_imag == 0? Freq->Check Check->Opt No (Perturb & Re-run) SPE High-Level SPE (G3B3 / CBS-QB3) Check->SPE Yes Radical Compute Open-Shell Radical & Halogen (UB3LYP) SPE->Radical BDE Calculate BDE: ΔH = H(Rad) + H(X) - H(Mol) Radical->BDE

Fig 2. Self-validating computational workflow for determining theoretical BDEs.

Conclusion

The serve as a predictive compass for synthetic chemists and pharmacologists. By understanding that the C–Cl bond at the 2-position of thiophene requires ~99 kcal/mol to break homolytically, while the C–Br bond requires only ~91.5 kcal/mol (at the G3B3 level)[1], researchers can rationally design orthogonal cross-coupling cascades. Furthermore, adhering to rigorous, self-validating computational protocols ensures that the theoretical data guiding multi-million-dollar drug development pipelines remains fundamentally sound and trustworthy.

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Bromo-5-chlorothiophene-3-carboxylic acid derivatives

This application note provides an authoritative, in-depth guide to the regioselective synthesis of 4-bromo-5-chlorothiophene-3-carboxylic acid. Halogenated thiophene-carboxylic acids are critical, highly functionalized b...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an authoritative, in-depth guide to the regioselective synthesis of 4-bromo-5-chlorothiophene-3-carboxylic acid. Halogenated thiophene-carboxylic acids are critical, highly functionalized building blocks utilized extensively in the discovery and development of advanced pharmaceuticals (such as the anticoagulant Rivaroxaban) and complex agrochemicals[1].

Due to the electron-rich nature of the thiophene core, achieving precise multi-halogenation requires a strict understanding of electrophilic aromatic substitution (EAS) directing effects. This protocol outlines a robust, two-step synthetic pathway starting from commercially available 3-thiophenecarboxylic acid, ensuring high regiochemical fidelity and chemical yield.

Mechanistic Rationale & Causality of Experimental Choices

The synthesis relies on the sequential, thermodynamically controlled functionalization of the thiophene ring. The causality behind the reaction sequence is dictated by the inherent directing effects of the substituents:

  • Step 1 (Chlorination): The starting material, 3-thiophenecarboxylic acid, features a carboxylic acid (-COOH) group at the C3 position. As a strong electron-withdrawing group (EWG), the -COOH moiety deactivates the ring and acts as a meta-director. Consequently, electrophilic attack by sulfuryl chloride ( SO2​Cl2​ ) is directed almost exclusively to the C5 position, yielding 5-chloro-3-thiophenecarboxylic acid[2].

  • Step 2 (Bromination): In the intermediate 5-chloro-3-thiophenecarboxylic acid, the C5 position is blocked. The remaining available sites are C2 and C4. The C3-carboxylic acid continues to strongly deactivate the adjacent C2 position (which is also sterically hindered). Conversely, the newly installed C5-chlorine atom—despite being inductively withdrawing—donates electron density via resonance from its lone pairs, acting as an ortho/para director. This directs the incoming bromine electrophile ( Br2​ ) precisely to the adjacent C4 position[3][4].

Glacial acetic acid is selected as the solvent for the bromination step because it effectively solvates the intermediate, acts as a mild catalyst to polarize the bromine molecule, and safely dissipates the exothermic heat of the reaction[3].

Workflow & Directing Logic Visualizations

SyntheticWorkflow SM 3-Thiophenecarboxylic Acid (Starting Material) Step1 Chlorination Reagent: SO₂Cl₂ Solvent: DCM, 0 °C to RT SM->Step1 Electrophilic Aromatic Substitution Int 5-Chloro-3-thiophenecarboxylic Acid (Intermediate) Step1->Int Regioselective at C5 Step2 Bromination Reagent: Br₂ or NBS Solvent: Glacial AcOH, 50-60 °C Int->Step2 Electrophilic Aromatic Substitution Prod 4-Bromo-5-chlorothiophene-3-carboxylic Acid (Final Product) Step2->Prod Regioselective at C4

Two-step regioselective synthetic workflow for 4-bromo-5-chlorothiophene-3-carboxylic acid.

DirectingLogic Core Thiophene Core (Electron-Rich Heterocycle) COOH C3: -COOH Group (Electron-Withdrawing / Deactivating) Core->COOH Pos5 Directs EAS to C5 (Meta Position) COOH->Pos5 Step 1: Chlorination Pos2 Steric Hindrance at C2 (Blocks EAS) COOH->Pos2 Deactivates C2 Cl C5: -Cl Group (Electron-Donating via Resonance) Pos4 Directs EAS to C4 (Ortho Position) Cl->Pos4 Step 2: Bromination Pos5->Cl Intermediate Formed

Logical relationship of directing groups governing regioselectivity in the thiophene ring.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (such as temperature boundaries and visual phase changes) ensure that the intermediate and final products maintain high purity without the need for premature chromatographic isolation.

Protocol A: Synthesis of 5-Chloro-3-thiophenecarboxylic Acid

Objective: Regioselective chlorination at the C5 position.

  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolution & Cooling: Add 3-thiophenecarboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to the flask. Cool the reaction mixture to 0 °C to –10 °C using an ice-salt bath. Causality: Low temperatures suppress non-specific radical chlorination and prevent over-chlorination.

  • Reagent Addition: Place sulfuryl chloride ( SO2​Cl2​ , 1.1 equiv) in the dropping funnel. Add it dropwise over 30 minutes, ensuring the internal temperature does not exceed 0 °C[2].

  • Propagation: Remove the ice bath and allow the mixture to slowly warm to room temperature (20 °C). Stir for 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1); the disappearance of the starting material validates reaction completion.

  • Quenching & Workup: Pour the reaction solution carefully into crushed ice water to hydrolyze unreacted SO2​Cl2​ . Separate the organic layer, extract the aqueous layer twice with DCM, and combine the organic phases. Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from methyl tert-butyl ether (MTBE) to yield pure 5-chloro-3-thiophenecarboxylic acid as an off-white crystalline solid[2].

Protocol B: Synthesis of 4-Bromo-5-chlorothiophene-3-carboxylic Acid

Objective: Regioselective bromination at the C4 position.

  • Reaction Setup: Equip a 100 mL round-bottom flask with a reflux condenser, a dropping funnel, and a gas trap (to neutralize evolved HBr gas).

  • Dissolution: Dissolve the purified 5-chloro-3-thiophenecarboxylic acid (1.0 equiv) in glacial acetic acid (approx. 0.5 M concentration). Causality: Glacial acetic acid acts as a polar protic solvent that stabilizes the cationic Wheland intermediate during electrophilic aromatic substitution[3].

  • Bromination: Prepare a solution of elemental bromine ( Br2​ , 1.1 equiv) in glacial acetic acid. Add this solution dropwise to the stirred reaction mixture at room temperature.

  • Thermal Activation: Heat the reaction mixture to 50–60 °C for 4 to 6 hours. Causality: The C4 position is sterically hindered by the adjacent C3-COOH and C5-Cl groups. Elevated thermal energy is required to overcome the activation barrier for substitution at this site[4].

  • Precipitation & Isolation: Once TLC confirms the consumption of the intermediate, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. A pale yellow precipitate will immediately form.

  • Purification: Collect the crude product via vacuum filtration and wash thoroughly with cold water to remove residual acetic acid. Recrystallize from an ethanol/water mixture to afford pure 4-bromo-5-chlorothiophene-3-carboxylic acid.

Quantitative Data Summary

The following tables summarize the physicochemical properties of the compounds involved in this synthetic route, alongside expected reaction optimization metrics.

Table 1: Physicochemical Properties & Regioselectivity Profile

CompoundMolecular FormulaMolecular WeightAppearanceRegioselectivity / Directing Logic
3-Thiophenecarboxylic acid C5​H4​O2​S 128.15 g/mol White solidN/A (Starting Material)
5-Chloro-3-thiophenecarboxylic acid C5​H3​ClO2​S 162.59 g/mol Off-white solidC5 (Meta-directed by C3-COOH)
4-Bromo-5-chlorothiophene-3-carboxylic acid C5​H2​BrClO2​S 241.49 g/mol Pale yellow solidC4 (Ortho-directed by C5-Cl)

Table 2: Reaction Optimization & Validation Parameters

Reaction StepPrimary ReagentOptimal SolventTemp ProfileTimeExpected Yield
Chlorination Sulfuryl Chloride ( SO2​Cl2​ )Dichloromethane0 °C 20 °C2 h85 – 90%
Bromination Bromine ( Br2​ )Glacial Acetic Acid50 °C – 60 °C4 – 6 h75 – 80%

Sources

Application

Application Notes &amp; Protocols: 4-Bromo-5-chlorothiophene-3-carboxylic acid as a Versatile Building Block for Novel Diamide Insecticides

For Researchers, Scientists, and Agrochemical Development Professionals Abstract The relentless evolution of insecticide resistance necessitates the continuous discovery and development of novel active ingredients with u...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The relentless evolution of insecticide resistance necessitates the continuous discovery and development of novel active ingredients with unique modes of action. Halogenated heterocyclic compounds, particularly those containing a thiophene scaffold, have emerged as promising pharmacophores in modern agrochemicals.[1][2][3][4][5] This document provides a comprehensive technical guide on the strategic utilization of 4-bromo-5-chlorothiophene-3-carboxylic acid as a key building block for the synthesis of a new generation of diamide insecticides. We will explore the chemical rationale behind its use, present detailed synthetic protocols, and offer insights into the structure-activity relationship (SAR) considerations that position this molecule as a valuable starting point for insecticide discovery programs. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Thiophene Scaffold in Modern Insecticides

The thiophene ring is a privileged structure in medicinal and agrochemical research, prized for its unique electronic properties and ability to engage in a variety of biological interactions.[6][7][8] Naturally occurring thiophenes have demonstrated a range of bioactivities, including insecticidal properties.[4][5][6] In synthetic insecticides, the incorporation of a thiophene moiety can influence the molecule's metabolic stability, target-binding affinity, and overall spectrum of activity.

The diamide class of insecticides, which includes highly successful products like chlorantraniliprole and cyantraniliprole, function by targeting insect ryanodine receptors (RyRs).[9][10] This mode of action leads to the uncontrolled release of intracellular calcium, causing muscle contraction, paralysis, and ultimately, pest mortality. The chemical architecture of diamide insecticides typically consists of three key components: an anthranilic acid diamide core, a substituted pyrazole ring, and a variable aromatic or heterocyclic group. It is in this variable region that 4-bromo-5-chlorothiophene-3-carboxylic acid can be strategically incorporated to generate novel chemical entities with potentially enhanced insecticidal profiles.

Strategic Rationale for Employing 4-Bromo-5-chlorothiophene-3-carboxylic acid

The selection of 4-bromo-5-chlorothiophene-3-carboxylic acid as a building block is predicated on several key chemical and biological considerations:

  • Halogenation Pattern: The presence of both bromine and chlorine atoms on the thiophene ring offers distinct advantages. The electronegativity and steric bulk of these halogens can significantly influence the molecule's binding affinity to the target protein. Furthermore, the differential reactivity of the C-Br and C-Cl bonds can be exploited for further derivatization and SAR studies.

  • Carboxylic Acid Handle: The carboxylic acid at the 3-position provides a convenient and versatile point of attachment for amide bond formation, a cornerstone of diamide insecticide synthesis.[11][12][13] This functional group allows for straightforward coupling with the amine fragment of the diamide core.

  • Metabolic Stability: The thiophene ring is generally more resistant to metabolic degradation compared to a simple phenyl ring, potentially leading to longer residual activity in the field.

  • Novelty and IP Position: The unique substitution pattern of this building block offers the potential to create novel intellectual property in a competitive landscape.

Synthesis of a Novel Diamide Insecticide: A Step-by-Step Protocol

This section outlines a detailed protocol for the synthesis of a hypothetical, novel diamide insecticide, Thiochloramide , utilizing 4-bromo-5-chlorothiophene-3-carboxylic acid as a key intermediate.

Overview of the Synthetic Strategy

The synthesis of Thiochloramide proceeds via a convergent approach, involving the preparation of two key intermediates: the thiophene acid chloride and a substituted anthranilamide. These intermediates are then coupled to yield the final product.

G A 4-Bromo-5-chlorothiophene-3-carboxylic acid C Intermediate 1: 4-Bromo-5-chlorothiophene-3-carbonyl chloride A->C Activation B Thionyl Chloride (SOCl₂) B->C F Thiochloramide (Final Product) C->F Amide Coupling D 2-Amino-5-chloro-N,3-dimethylbenzamide D->F E Pyridine (Base) E->F

Caption: Synthetic workflow for Thiochloramide.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 - 4-Bromo-5-chlorothiophene-3-carbonyl chloride

This step involves the conversion of the carboxylic acid to a more reactive acid chloride, facilitating the subsequent amide coupling.

  • Materials:

    • 4-Bromo-5-chlorothiophene-3-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 eq)

    • Toluene (anhydrous)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-5-chlorothiophene-3-carboxylic acid (1.0 eq) and anhydrous toluene.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

    • The resulting crude 4-bromo-5-chlorothiophene-3-carbonyl chloride is a light-yellow oil or low-melting solid and is typically used in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts (HCl and SO₂) are gaseous and easily removed.

  • Toluene: An inert solvent with a suitable boiling point for this reaction.

  • DMF (catalytic): Acts as a catalyst by forming a reactive Vilsmeier intermediate, which accelerates the reaction.

Protocol 2: Amide Coupling to Synthesize Thiochloramide

This is the key bond-forming reaction to assemble the final insecticide.

  • Materials:

    • 4-Bromo-5-chlorothiophene-3-carbonyl chloride (Intermediate 1) (1.0 eq)

    • 2-Amino-5-chloro-N,3-dimethylbenzamide (1.1 eq)

    • Pyridine (anhydrous) (1.5 eq)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide (1.1 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 4-bromo-5-chlorothiophene-3-carbonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Thiochloramide as a white solid.

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • 0 °C to Room Temperature: Starting the reaction at a lower temperature helps to control the initial exothermic reaction. Allowing it to warm to room temperature ensures the reaction goes to completion.

  • Aqueous Work-up: The series of washes removes unreacted starting materials, pyridine hydrochloride, and other impurities.

Data Presentation
StepReactionReactantsReagents/SolventsTypical Yield (%)
1Acid Chloride Formation4-Bromo-5-chlorothiophene-3-carboxylic acidSOCl₂, Toluene, DMF (cat.)>95% (crude)
2Amide CouplingIntermediate 1, 2-Amino-5-chloro-N,3-dimethylbenzamidePyridine, DCM75-85%

Mechanistic Insights and Structure-Activity Relationship (SAR)

The insecticidal activity of Thiochloramide and its analogs will be highly dependent on the interactions between the molecule and the insect ryanodine receptor.

G cluster_0 Thiochloramide cluster_1 Ryanodine Receptor (Insect) A Thiophene Ring (Metabolic Stability, Lipophilicity) E Binding Pocket A->E Hydrophobic Interactions B Halogen Substituents (Br, Cl) (Binding Affinity, Steric Interactions) B->E Halogen Bonding C Amide Linkages (Hydrogen Bonding) C->E H-Bonding D Anthranilic Moiety (Core Scaffold)

Caption: Key structural features of Thiochloramide and their putative interactions with the target receptor.

Key SAR Insights:

  • Thiophene Halogens: The bromine at the 4-position and chlorine at the 5-position create a specific electronic and steric profile. The bromine atom can be replaced with other groups (e.g., CF₃, CN) via cross-coupling reactions to probe the effect on activity. The chlorine atom is generally more stable and less prone to displacement.

  • Amide Linker: The orientation and rigidity of the amide bonds are crucial for proper alignment within the receptor's binding site.

  • Anthranilic Core: Modifications to the substituents on the anthranilic ring (e.g., replacing the methyl group) can fine-tune the molecule's physicochemical properties and insecticidal spectrum.

Conclusion

4-Bromo-5-chlorothiophene-3-carboxylic acid represents a highly promising and versatile building block for the development of novel diamide insecticides. Its unique halogenation pattern and the presence of a readily functionalizable carboxylic acid group provide a solid foundation for the synthesis of new active ingredients. The detailed protocols and mechanistic insights presented in this guide are intended to empower researchers in the agrochemical industry to explore this exciting area of chemical space and contribute to the development of next-generation pest management solutions.

References

  • Schleth, I. B., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 29. [Link]

  • Lahm, G. P., et al. (2015). Design, synthesis and insecticidal activity of biphenyl-diamide derivatives. Chinese Chemical Letters, 26(7), 835-838. [Link]

  • Wang, B. L., et al. (2015). Design, Synthesis, and Insecticidal Activity of Novel m-Diamide Compounds Containing Sulfur. PubMed. [Link]

  • Zhang, Z., et al. (2014). Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. Australian Journal of Chemistry, 67(4), 654-660. [Link]

  • Wu, J., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 543. [Link]

  • Li, Z., et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules, 29(4), 896. [Link]

  • Schleth, I. B., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. [Link]

  • Maienfisch, P., et al. (2004). Synthesis and Properties of Thiamethoxam and Related Compounds. ResearchGate. [Link]

  • Maienfisch, P. (2004). Synthesis and Properties of Thiamethoxam and Related Compounds. SciSpace. [Link]

  • El-Sayed, M. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1364. [Link]

  • Schleth, I. B., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 29. [Link]

  • El-Sayed, M. A., et al. (2025). Synthesis and in silico studies of new thiophene-isoquinolinone hybrids as potential larvicides against Culex pipiens. PubMed Central. [Link]

  • Google Patents. (2021).
  • ResearchGate. (n.d.). Synthesis of cyantraniliprole and its bioactivity. [Link]

  • Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. PubMed. [Link]

  • MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]

  • ResearchGate. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

  • AERU. (n.d.). Cyantraniliprole (Ref: DPX-HGW86). University of Hertfordshire. [Link]

  • WIPO Patentscope. (2021). WO/2021/033172 PROCESS FOR THE PREPARATION OF CHLORANTRANILIPROLE. [Link]

  • Scilit. (n.d.). Synthesis and Properties of Thiamethoxam and Related Compounds. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Wang, J., et al. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(1), 294-296. [Link]

  • Google Patents. (n.d.).
  • Scribd. (2011). Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Cyantraniliprole and Its Bioactivity. [Link]

  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

Sources

Method

Application Note: Analytical Methods for the Quantification of 4-Bromo-5-chlorothiophene-3-carboxylic Acid

Introduction & Chemical Significance 4-Bromo-5-chlorothiophene-3-carboxylic acid is a highly functionalized, polyhalogenated heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

4-Bromo-5-chlorothiophene-3-carboxylic acid is a highly functionalized, polyhalogenated heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Its structural architecture provides three orthogonal reactive sites: a bromine atom, a chlorine atom, and a carboxylic acid moiety. This allows for precise, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and targeted derivatization[2]. Accurate quantification and purity assessment of this compound are critical for reaction monitoring, yield calculation, and quality control during drug development[3].

Analytical Challenges & Methodological Rationale

Developing a robust analytical method for this compound requires addressing its unique physicochemical properties. As a Senior Application Scientist, understanding the causality behind these parameters is essential for method development:

  • Ionization and Retention (The Causality of pH): As a carboxylic acid, the molecule is highly polar and ionizable. If the mobile phase pH exceeds its pKa (typically ~3.5 for thiophene carboxylic acids), the compound exists as a carboxylate anion. This results in poor retention on standard reversed-phase (C18) columns and severe peak tailing due to secondary interactions with residual silanols on the silica support. By acidifying the mobile phase with 0.1% Formic Acid, the equilibrium is shifted to the protonated (neutral) state, ensuring strong hydrophobic retention and sharp, symmetrical peaks[3],[4].

  • Detection Strategy: Unlike small aliphatic halogenated carboxylic acids which often require complex pre-column derivatization for UV detection[5], the conjugated thiophene ring in this analyte provides a strong, native chromophore. This allows for direct, highly sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 254 nm without the need for derivatization[3].

  • Mass Spectrometry (Isotopic Signatures): For trace-level quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. The presence of both Bromine ( 79 Br/ 81 Br) and Chlorine ( 35 Cl/ 37 Cl) generates a distinct isotopic cluster. Utilizing Electrospray Ionization in negative mode (ESI-), the molecule readily deprotonates to form [M−H]− [6].

Experimental Protocols

Self-Validating System Note: To ensure the integrity of the data, this protocol incorporates bracketing standards and blank injections to continuously verify system suitability and definitively rule out carryover[3].

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v). Rationale: Matching the diluent to the initial mobile phase conditions prevents solvent-induced band broadening at the column head.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Bromo-5-chlorothiophene-3-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile[3].

  • Working Standards: Perform serial dilutions of the stock solution using the diluent to generate a calibration curve at 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dissolve the synthetic or formulated sample in the diluent to achieve an expected concentration near the center of the calibration curve (e.g., 25 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection[6].

HPLC-UV Method (Routine Quantification & Purity)
  • Column: C18, 5 µm, 4.6 × 150 mm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm[3].

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 7.0 min: 10% B 90% B

    • 7.0 - 8.5 min: 90% B

    • 8.5 - 8.6 min: 90% B 10% B

    • 8.6 - 12.0 min: 10% B (Re-equilibration)

LC-MS/MS Method (Trace Analysis/Pharmacokinetics)
  • Ionization Source: Electrospray Ionization, Negative Mode (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

  • Precursor Ion (Q1): m/z 239 (Primary isotope [M−H]− for 79 Br and 35 Cl).

  • Product Ion (Q3): m/z 195 (Corresponding to the loss of CO2​ , mass 44).

  • Collision Energy (CE): 15 eV.

Method Validation & Data Presentation

The following table summarizes the typical validation parameters established for this HPLC-UV method, ensuring compliance with ICH Q2(R1) analytical guidelines[3].

Validation ParameterSpecification / ResultAcceptance Criteria
Linearity Range 0.5 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.5 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD%) 0.8% (at 25 µg/mL, n=6) 2.0%
Inter-day Precision (RSD%) 1.2% (at 25 µg/mL, n=3 days) 2.0%
Accuracy / Recovery 99.2% – 101.5%98.0% – 102.0%
System Suitability (Tailing) 1.15 Tf​≤1.5

Visualizations

Workflow SamplePrep Sample & Standard Preparation Chromatography RP-HPLC Separation (C18, Acidic Mobile Phase) SamplePrep->Chromatography Injection Detection Detection (UV 254 nm or ESI- MS) Chromatography->Detection Elution DataAnalysis Data Analysis & Quantification Detection->DataAnalysis Signal Integration

Experimental workflow for the quantification of 4-Bromo-5-chlorothiophene-3-carboxylic acid.

Logic Analyte 4-Bromo-5-chlorothiophene- 3-carboxylic acid Prop1 Carboxylic Acid Group (Ionizable, pKa ~3.5) Analyte->Prop1 Prop2 Conjugated Thiophene Ring (Strong Chromophore) Analyte->Prop2 Prop3 Br & Cl Halogens (Distinct Isotopes) Analyte->Prop3 Action1 Use 0.1% Formic Acid to suppress ionization Prop1->Action1 Action2 HPLC-UV Detection at 254 nm Prop2->Action2 Action3 LC-MS/MS (ESI-) MRM m/z 239 -> 195 Prop3->Action3 Result1 Sharp Peak Shape & Reproducible RT Action1->Result1 Result2 High Sensitivity Routine Quantification Action2->Result2 Result3 High Selectivity Trace Analysis Action3->Result3

Logical relationship between analyte properties and analytical method parameters.

Troubleshooting & Self-Validation Mechanisms

  • Peak Tailing or Splitting: If the peak tailing factor exceeds 1.5, verify the pH of the mobile phase. Loss of acidic modifier (formic acid) over time can cause partial ionization of the carboxylic acid[4]. Prepare fresh mobile phase to restore optimal chromatography.

  • Carryover Assessment: The self-validating sequence must include a blank injection immediately following the highest calibration standard (100 µg/mL). If a peak >0.1% of the standard area appears at the analyte retention time, increase the needle wash volume or use a stronger wash solvent (e.g., Methanol/Water 80:20)[3].

  • MS Isotope Ratio Check: To confirm peak purity in LC-MS, monitor both m/z 239 and m/z 241. The ratio of these peaks must align with the natural isotopic abundance of the Br/Cl combination. A deviation >10% indicates a co-eluting interference[6].

References

  • Title: Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid | Source: BenchChem | URL: 3

  • Title: Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | Source: SIELC | URL: 4

  • Title: Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines | Source: ResearchGate | URL: 5

  • Title: Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry | Source: ACS Publications | URL: 6

  • Title: 16694-17-0|4-Bromothiophene-3-carboxylic acid | Source: BLD Pharm | URL: 2

  • Title: Building Blocks Catalogue July 2022 | Source: Namiki | URL: 1

Sources

Application

Application Note: Scalable Synthesis and Regioselective Halogenation Protocol for 4-Bromo-5-methylthiophene-3-carboxylic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Bromo-5-methylthiophene-3-carboxylic acid (CAS: 1367919-94-5)[1] Executive Summary & Mechanistic Rationale Functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Bromo-5-methylthiophene-3-carboxylic acid (CAS: 1367919-94-5)[1]

Executive Summary & Mechanistic Rationale

Functionalized thiophenes are highly privileged scaffolds in medicinal chemistry and organic materials. However, achieving precise substitution patterns at the β-positions (C3 and C4) of the thiophene ring is notoriously challenging due to the inherent electronic preference for α-position (C2 and C5) functionalization [2][3].

This application note details a robust, field-proven, two-step synthetic protocol for 4-bromo-5-methylthiophene-3-carboxylic acid starting from the commercially available 5-methylthiophene-3-carboxylic acid. Rather than attempting a poorly selective direct β-bromination or relying on complex organometallic intermediates[4], this route leverages the intrinsic reactivity differences of the thiophene core through an exhaustive bromination followed by a regioselective reductive α-debromination .

The Causality of the Chemical Design
  • Exhaustive Bromination: Thiophenes inherently favor electrophilic aromatic substitution at the α-positions due to the stabilization of the Wheland intermediate by the adjacent sulfur atom. In the starting material, C5 is blocked by a methyl group. Bromination initially occurs rapidly at the highly reactive C2 (α) position. By forcing the reaction with excess bromine and thermal activation, the less reactive C4 (β) position is subsequently brominated, yielding the 2,4-dibromo intermediate.

  • Regioselective α-Debromination: The critical step relies on the electronic disparity between the two C–Br bonds. The α-C–Br bond (at C2) is significantly more polarized and possesses a lower bond dissociation energy than the β-C–Br bond (at C4). Single-electron transfer (SET) from zinc dust selectively reduces the C2–Br bond, forming an intermediate α-thienylzinc species that is rapidly protonated by acetic acid, leaving the β-bromine at C4 perfectly intact.

Synthetic Workflow Visualization

G SM 5-Methylthiophene- 3-carboxylic acid (Starting Material) Int 2,4-Dibromo-5-methylthiophene- 3-carboxylic acid (Intermediate) SM->Int Br2 (2.5 eq) AcOH, 60 °C Exhaustive Bromination Prod 4-Bromo-5-methylthiophene- 3-carboxylic acid (Target Product) Int->Prod Zn dust (3 eq) AcOH/H2O, Reflux Selective α-Debromination

Figure 1: Two-step synthetic workflow for 4-bromo-5-methylthiophene-3-carboxylic acid.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 100 mmol scale)
5-Methylthiophene-3-carboxylic acid Starting Material1.0 eq14.2 g
Bromine (Br₂) Electrophile2.5 eq40.0 g (12.8 mL)
Glacial Acetic Acid (AcOH) Solvent / Proton Source-180 mL (Total)
Sodium Bisulfite (NaHSO₃) Quenching AgentExcess10.0 g (in ice water)
Zinc Dust (Zn, <10 μm) Reducing Agent3.0 eq9.8 g (for 50 mmol step)
Deionized Water Co-solvent / Precipitation-As needed

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,4-Dibromo-5-methylthiophene-3-carboxylic acid

Objective: Exhaustive bromination of all available ring positions.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser connected to an HBr scrubber.

  • Dissolution: Dissolve 5-methylthiophene-3-carboxylic acid (14.2 g, 100 mmol) in 100 mL of glacial acetic acid. Cool the solution to 0–5 °C using an ice-water bath.

  • Bromine Addition: Transfer bromine (12.8 mL, 250 mmol, 2.5 eq) to the dropping funnel. Add the bromine dropwise over 30 minutes to maintain internal temperature control.

  • Thermal Activation: Remove the ice bath. Gradually heat the reaction mixture to 60 °C and stir for 4 hours. (Scientist's Note: The initial α-bromination at C2 is exothermic and occurs at 0 °C, but the subsequent β-bromination at C4 requires thermal energy to overcome the deactivating inductive effects of the newly added C2-bromine and the C3-carboxylate).

  • Quenching: Cool the mixture to room temperature. Slowly pour the reaction into 500 mL of vigorously stirred ice-cold water containing 10 g of sodium bisulfite (NaHSO₃) to neutralize unreacted bromine.

  • Isolation: Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake thoroughly with cold water (3 × 50 mL) and dry under high vacuum at 40 °C overnight.

    • Expected Yield: ~26.5 g (88%).

Step 2: Regioselective α-Debromination

Objective: Selective cleavage of the α-C-Br bond to yield the target compound.

  • Suspension: In a 250 mL round-bottom flask, suspend the intermediate 2,4-dibromo-5-methylthiophene-3-carboxylic acid (15.0 g, 50 mmol) in a mixture of glacial acetic acid (80 mL) and deionized water (20 mL). Heat the suspension to 80 °C to achieve partial dissolution.

  • Zinc Addition: Add zinc dust (9.8 g, 150 mmol, 3.0 eq) in small, controlled portions over 30 minutes. (Critical Note: This SET process is highly exothermic and generates hydrogen gas. Rapid addition will cause the reaction to boil over).

  • Reflux: Once addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux (~105 °C) for 3 hours.

  • Filtration: While the mixture is still hot (to prevent product precipitation), filter it through a tightly packed pad of Celite to remove unreacted zinc and zinc acetate salts. Wash the Celite pad with hot acetic acid (20 mL).

  • Precipitation & Recrystallization: Concentrate the combined filtrate under reduced pressure to approximately half its volume. Pour the concentrated solution into 200 mL of ice-cold water to precipitate the product. Collect the crude solid via vacuum filtration.

  • Purification: Recrystallize the crude solid from a 1:1 mixture of ethanol and water to afford the pure target compound as off-white crystals.

    • Expected Yield: ~8.6 g (78%).

Analytical Characterization & Expected Results

To ensure the trustworthiness of the synthesis, verify the regiochemistry of the debromination using the following expected analytical parameters [1]:

TechniqueParameter / ConditionsExpected Result
¹H NMR 400 MHz, DMSO-d₆δ 13.10 (br s, 1H, -COOH), 8.15 (s, 1H, C2-H), 2.45 (s, 3H, C5-CH₃)
¹³C NMR 100 MHz, DMSO-d₆δ 163.5 (C=O), 140.2 (C5), 134.8 (C2), 130.1 (C3), 109.5 (C4-Br), 15.2 (-CH₃)
LC-MS ESI- (Negative Ion Mode)m/z 218.9[M-H]⁻ and 220.9 [M-H]⁻ (1:1 ratio, characteristic Br isotope pattern)
HPLC UV 254 nm, C18 Column≥ 98.0% (Area %)

Troubleshooting & Safety Guidelines

  • Over-reduction (Loss of C4 Bromine): If LC-MS analysis indicates the presence of 5-methylthiophene-3-carboxylic acid (complete debromination), the reaction was subjected to excessive reflux time or an over-stoichiometric excess of highly active Zinc. To mitigate this, strictly monitor the reaction at the 2-hour mark via TLC or LC-MS and use standard commercial zinc dust (<10 μm) rather than freshly activated Rieke zinc.

  • Incomplete Bromination in Step 1: If the intermediate contains mono-brominated species, ensure the reaction temperature is strictly maintained at 60 °C. The β-position is highly deactivated and will not brominate efficiently at room temperature.

  • Safety: Bromine (Br₂) is highly toxic, corrosive, and volatile. All operations involving Br₂ must be conducted in a certified fume hood using appropriate PPE. Ensure the HBr scrubber is properly connected and functioning to neutralize off-gassing hydrobromic acid.

References

  • PubChemLite - 4-bromo-5-methylthiophene-3-carboxylic acid (C6H5BrO2S). Université du Luxembourg.
  • Direct (Hetero)arylation Polymerization: Simplicity for Conjugated Polymer Synthesis | Chemical Reviews. ACS Publications.
  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing.
  • Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium Chloride Complex and Its Application to the Synthesis of 3-Substituted 2-Methylthiophenes. Taylor & Francis.
Method

synthesis of 5-bromothiophene-3-carboxylic acid and its derivatives

An In-Depth Technical Guide to the Synthesis of 5-Bromothiophene-3-carboxylic Acid and Its Derivatives Introduction: The Strategic Importance of the Thiophene Scaffold 5-Bromothiophene-3-carboxylic acid is a highly versa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromothiophene-3-carboxylic Acid and Its Derivatives

Introduction: The Strategic Importance of the Thiophene Scaffold

5-Bromothiophene-3-carboxylic acid is a highly versatile heterocyclic building block, pivotal in the realms of medicinal chemistry and materials science.[1][2] Its structure is strategically functionalized: the thiophene core offers favorable electronic properties and metabolic stability, the carboxylic acid group provides a handle for forming esters and amides, and the bromine atom serves as a reactive site for carbon-carbon bond formation through cross-coupling reactions.[2] This trifecta of functionalities allows for the construction of complex molecular architectures, making it a valuable precursor for novel pharmaceuticals, agrochemicals, and materials for organic electronics like conductive polymers and dyes.[2][3]

This guide provides a comprehensive overview of the synthesis of the core molecule and its subsequent derivatization, explaining the chemical principles behind the protocols and offering detailed, field-proven methodologies for researchers and professionals in drug development.

Part 1: Synthesis of the Core Intermediate: 5-Bromothiophene-3-carboxylic Acid

The most direct and common route to synthesizing 5-bromothiophene-3-carboxylic acid is through the electrophilic aromatic substitution of thiophene-3-carboxylic acid.

Mechanistic Insight: Regioselectivity of Bromination

The bromination of thiophene-3-carboxylic acid yields a single primary product: 5-bromothiophene-3-carboxylic acid.[4] This high regioselectivity is a result of the interplay between the activating effect of the sulfur atom and the deactivating, meta-directing effect of the carboxylic acid group.

  • Activation by Sulfur: The sulfur atom in the thiophene ring is electron-donating, increasing the electron density of the ring and making it susceptible to electrophilic attack. This effect preferentially activates the adjacent C2 and C5 positions.[4]

  • Deactivation by Carboxylic Acid: The carboxylic acid at the C3 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

  • Controlling the Position of Attack: When considering an electrophilic attack, the stability of the resulting carbocation intermediate (the sigma complex) is paramount.

    • An attack at the C2 position would place a partial positive charge on C3, directly adjacent to the electron-withdrawing carboxylic acid. This is an energetically unfavorable state.[4]

    • An attack at the C5 position avoids placing the positive charge near the C3 carbon, resulting in a more stable intermediate.[4]

Therefore, the electrophilic bromine atom preferentially attacks the C5 position, leading to the selective formation of 5-bromothiophene-3-carboxylic acid.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

PropertyThiophene-3-carboxylic acid5-Bromothiophene-3-carboxylic acid
Molecular Formula C₅H₄O₂SC₅H₃BrO₂S
Molecular Weight 128.15 g/mol 207.05 g/mol [5]
Appearance White to off-white solidWhite to light yellow crystalline solid[6]
Melting Point 135-139 °C140-144 °C[5]
CAS Number 88-13-1100523-84-0[7]
Experimental Protocol: Synthesis of 5-Bromothiophene-3-carboxylic Acid

This protocol is adapted from established literature procedures for the direct bromination of thiophene-3-carboxylic acid.[6][8]

Materials:

  • Thiophene-3-carboxylic acid

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice water

  • Standard laboratory glassware (Erlenmeyer flask, magnetic stirrer, dropping funnel, filtration apparatus)

Procedure:

  • Dissolution: In a flask equipped with a magnetic stir bar, dissolve thiophene-3-carboxylic acid (e.g., 10 g, 78 mmol) in glacial acetic acid (60 mL).[8]

  • Bromine Addition: In a separate container, prepare a solution of liquid bromine (1.0 equivalent, e.g., 4.1 mL, 78 mmol) in glacial acetic acid (30 mL). Slowly add this bromine solution to the stirred solution of thiophene-3-carboxylic acid at room temperature over 30-60 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6][8]

  • Quenching and Precipitation: Upon completion, carefully pour the reaction mixture into a beaker containing ice water (approx. 300 mL). A solid precipitate of the crude product will form. Stir for 15 minutes.[8]

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid.[8]

  • Purification: The crude product can be purified by recrystallization from water to yield 5-bromothiophene-3-carboxylic acid as a white crystalline solid.[6][8]

  • Drying: Dry the purified product under vacuum. A typical yield for this reaction is around 75%.[6]

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis Workflow Diagram

Synthesis_Workflow T3CA Thiophene-3-carboxylic acid Reagents Br₂, Acetic Acid Reaction Stir at RT (1-4 hours) Reagents->Reaction Slow Addition Quench Pour into Ice Water Reaction->Quench Filter Vacuum Filtration & Wash Quench->Filter Recrystallize Recrystallize from Water Filter->Recrystallize Product 5-Bromothiophene- 3-carboxylic acid Recrystallize->Product

Caption: Workflow for the synthesis of 5-bromothiophene-3-carboxylic acid.

Part 2: Synthesis of Key Derivatives

The dual functionality of 5-bromothiophene-3-carboxylic acid allows for a wide range of derivatization reactions. The carboxylic acid is readily converted into esters and amides, while the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions.

A. Esterification of the Carboxylic Acid Group

Esterification is a common strategy to modify the compound's solubility, mask the acidic proton, or prepare it for further reactions where the free acid might interfere.[9] The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and highly efficient method.[6][10]

Protocol: Steglich Esterification

This protocol is adapted from literature for the synthesis of thiophene carboxylate esters.[6][8]

Materials:

  • 5-Bromothiophene-3-carboxylic acid

  • Alcohol (e.g., 2-ethylhexanol, amyl alcohol) (1.0-1.5 equiv.)[6][11]

  • Dicyclohexylcarbodiimide (DCC) (1.1-1.2 equiv.)[8][11]

  • 4-Dimethylaminopyridine (DMAP) (catalytic, 0.1-0.35 equiv.)[8][11]

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-bromothiophene-3-carboxylic acid (1.0 equiv.), the desired alcohol (1.5 equiv.), and DMAP (0.35 equiv.) in anhydrous DCM.[8]

  • DCC Addition: Cool the mixture to 0 °C in an ice bath. Add DCC (1.2 equiv.) portion-wise.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 24-48 hours. A white precipitate of dicyclohexylurea (DCU) will form.[8]

  • Work-up: Filter off the DCU precipitate. Wash the filtrate with water and brine.[8]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.[6]

Esterification sub 5-Bromothiophene- 3-carboxylic acid reagents Alcohol (R-OH) DCC, DMAP, DCM product 5-Bromothiophene- 3-carboxylate Ester reagents->product RT, 24-48h

Caption: General scheme for Steglich esterification.

B. Amidation of the Carboxylic Acid Group

Amide bond formation is fundamental in drug discovery. Similar to esterification, this can be achieved using coupling agents that activate the carboxylic acid.

Protocol: Amide Coupling

This general protocol uses common peptide coupling reagents.

Materials:

  • 5-Bromothiophene-3-carboxylic acid

  • Amine (R-NH₂) (1.0 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equiv.)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equiv.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Activation: Dissolve 5-bromothiophene-3-carboxylic acid (1.0 equiv.), EDCI (1.1 equiv.), and HOBt (1.1 equiv.) in anhydrous DCM. Stir at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.0 equiv.) followed by the base (e.g., TEA, 2.0 equiv.).

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Amidation sub 5-Bromothiophene- 3-carboxylic acid reagents Amine (R-NH₂) EDCI, HOBt, Base product 5-Bromothiophene- 3-carboxamide reagents->product RT, 12-24h

Caption: General scheme for amide coupling.

C. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the bromo-substituent with an aryl or vinyl boronic acid.[9] This reaction is essential for extending the molecular scaffold to build biaryl systems, which are common motifs in pharmaceuticals and organic electronic materials.[11][12] Esterification of the carboxylic acid is often performed prior to this step to prevent potential complications.[9]

Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the palladium-catalyzed coupling of the corresponding ester.[3][11]

Materials:

  • 5-Bromothiophene-3-carboxylate ester (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[3]

  • Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃], 2.0 equiv.)[3]

  • Solvent system (e.g., Toluene/Water 4:1)[3]

Procedure:

  • Setup: In a Schlenk flask, combine the 5-bromothiophene-3-carboxylate ester (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (5 mol%).[3]

  • Solvent Addition: Add the degassed solvent system.

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours.[3]

  • Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Suzuki_Coupling sub 5-Bromothiophene Derivative reagents Arylboronic Acid Pd Catalyst, Base product 5-Arylthiophene Derivative reagents->product Heat, 12-24h

Caption: General scheme for Suzuki-Miyaura cross-coupling.

D. Sonogashira Coupling

The Sonogashira reaction couples the bromo-substituent with a terminal alkyne to form a C(sp²)-C(sp) bond, creating arylalkyne structures.[13] This reaction is invaluable for synthesizing conjugated systems used in materials science and as precursors for other functional groups in medicinal chemistry.[14]

Protocol: Sonogashira Coupling

This is a general protocol for the palladium/copper co-catalyzed coupling reaction.[13][15]

Materials:

  • 5-Bromothiophene derivative (acid, ester, or amide) (1.0 equiv.)

  • Terminal Alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI) (co-catalyst, 1 mol%)

  • Base (e.g., Triethylamine [TEA] or Diisopropylamine [DIPA])

  • Solvent (e.g., THF or DMF)

Procedure:

  • Setup: To a solution of the 5-bromothiophene derivative (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF), add the palladium catalyst, CuI, and the amine base.

  • Degassing: Degas the mixture by bubbling an inert gas through the solution.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water or ammonium chloride solution to remove the amine hydrobromide salt.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Coupling sub 5-Bromothiophene Derivative reagents Terminal Alkyne Pd/Cu Catalyst, Base product 5-Alkynylthiophene Derivative reagents->product RT or Heat

Caption: General scheme for Sonogashira coupling.

References

  • Liu, D., Yang, B., Jang, B., Xu, B., Zhang, S., He, C., Woo, H. Y., & Hou, J. (2017). Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. Journal of Materials Chemistry A, 5(29), 15306-15313. Supporting Information. (URL: [Link])

  • Vaia. (n.d.). The monobromination of thiophene-3-carboxylic acid. (URL: [Link])

  • K-Synthesis. (2025, March 24). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. YouTube. (URL: [Link])

  • He, F., et al. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. The Royal Society of Chemistry. (URL: [Link])

  • ResearchGate. (n.d.). NBS bromination of thiophene-3-carboxylic acid. (URL: [Link])

  • Reddit. (2020, March 19). Help with MonoBromination of 3-Thiophenecarboxylic acid. r/chemhelp. (URL: [Link])

  • Yeager, G. W., & Schimelpfenig, C. W. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 31. (URL: [Link])

  • Zia, M., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Arabian Journal of Chemistry, 15(1), 103522. (URL: [Link])

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. (URL: [Link])

  • Rossi, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4556-4569. (URL: [Link])

  • Wikipedia. (n.d.). Sonogashira coupling. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. (URL: [Link])

  • Scholars Research Library. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-369. (URL: [Link])

  • Dudley, G. B., et al. (2012). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. Tetrahedron Letters, 53(24), 2969-2972. (URL: [Link])

  • Nafeesa, K., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. RSC Advances, 11(42), 26233-26249. (URL: [Link])

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726-4730. (URL: [Link])

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. (URL: [Link])

  • MDPI. (2025, July 16). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (URL: [Link])

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (URL: [Link])

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. (URL: [Link])

  • ACS Publications. (2024, September 9). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • ResearchGate. (n.d.). Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with.... (URL: [Link])

  • ResearchGate. (n.d.). The state-of-the-art of amidation of carboxylic acids. (URL: [Link])

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. (URL: [Link])

  • ResearchGate. (2025, August 7). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (URL: [Link])

  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells - Supporting Information. (URL: [Link])

  • Diva-Portal.org. (2015, November 30). Catalytic amide formation from non-activated carboxylic acids and amines. (URL: [Link])

Sources

Application

An In-Depth Technical Guide to 4-Chlorothiophene-3-carboxylic Acid: Properties and Applications

Introduction: The Versatile Heterocyclic Building Block 4-Chlorothiophene-3-carboxylic acid is a substituted heterocyclic compound that serves as a crucial structural motif and versatile intermediate in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Heterocyclic Building Block

4-Chlorothiophene-3-carboxylic acid is a substituted heterocyclic compound that serves as a crucial structural motif and versatile intermediate in medicinal chemistry and materials science. Its unique electronic properties, arising from the sulfur heteroatom and the electron-withdrawing chloro and carboxyl groups, make it a valuable scaffold for the synthesis of complex molecular architectures. The carboxylic acid moiety, in particular, provides a reactive handle for a multitude of chemical transformations, enabling its incorporation into a diverse range of functional molecules. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use, aimed at researchers and professionals in drug development and chemical synthesis. The strategic placement of functional groups on the thiophene ring allows for precise molecular design, making it a "privileged scaffold" in the development of targeted therapeutics.[1]

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research.

Key Physicochemical Properties

The essential properties of 4-chlorothiophene-3-carboxylic acid are summarized below, providing a quick reference for experimental planning.

PropertyValueReference(s)
CAS Number 59337-81-4[2][3]
Molecular Formula C₅H₃ClO₂S[3]
Molecular Weight 162.59 g/mol [2]
Appearance Powder / Solid[3]
Melting Point 152 °C[4]
Purity ≥95%[2]
LogP 2.015[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Spectroscopic Signature Analysis

Spectroscopic analysis is critical for confirming the structure and purity of 4-chlorothiophene-3-carboxylic acid. The following is an expert interpretation of its expected spectral data.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carboxylic acid functional group. Key expected absorptions include:

    • A very broad O-H stretching band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids.

    • A strong, sharp C=O (carbonyl) stretching band between 1760-1690 cm⁻¹.

    • A C-O stretching band in the 1320-1210 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring. An additional broad singlet, typically far downfield (>10 ppm), will be present for the acidic proton of the carboxyl group.

    • ¹³C NMR: The spectrum will display five signals: one for the carbonyl carbon (typically in the 165-180 ppm range) and four for the carbons of the thiophene ring, with their chemical shifts influenced by the chloro and carboxyl substituents.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic M+2 peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Common fragmentation patterns include the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), or the chlorine atom.

Section 2: Reactivity and Synthetic Potential

The synthetic utility of 4-chlorothiophene-3-carboxylic acid stems from its multiple reactive sites. The carboxylic acid group can undergo esterification and amidation, while the thiophene ring itself can participate in various cross-coupling reactions.

Reactivity Overview Diagram

The following diagram illustrates the primary reaction pathways available for this molecule, highlighting its versatility as a synthetic intermediate.

G cluster_acid_reactions Carboxylic Acid Reactions cluster_ring_reactions Thiophene Ring Reactions main 4-Chlorothiophene- 3-carboxylic Acid ester Ester Derivative main->ester Alcohol (ROH), H⁺ or DCC, DMAP amide Amide Derivative main->amide Amine (R₂NH), Coupling Agent acid_chloride Acid Chloride main->acid_chloride SOCl₂ or (COCl)₂ suzuki Suzuki Coupling Product (Aryl/Vinyl Thiophene) main->suzuki Boronic Acid, Pd Catalyst buchwald Buchwald-Hartwig Product (Amino-thiophene) main->buchwald Amine, Pd Catalyst acid_chloride->amide Amine (R₂NH) G start Dissolve Acid in Methanol add_cat Add H₂SO₄ (catalyst) start->add_cat reflux Reflux (e.g., 4-6h) add_cat->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup (NaHCO₃ wash) monitor->workup extract Extract with Organic Solvent workup->extract purify Purify (Column Chromatography) extract->purify end Characterize Product (NMR, IR, MS) purify->end

Caption: Workflow for Fischer esterification of the title compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophene-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20 volumes).

    • Causality: Methanol acts as both the solvent and the reactant. Using it in excess drives the equilibrium towards the product side, maximizing yield according to Le Châtelier's principle. [5]2. Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the solution dropwise while stirring.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. [5]3. Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Causality: Neutralization quenches the catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure methyl ester.

Protocol 2: Synthesis of 4-Chloro-N-benzylthiophene-3-carboxamide (Amide Coupling)

This protocol employs a modern coupling agent, HATU, for the efficient formation of an amide bond, a critical reaction in the synthesis of many pharmaceuticals. [6] Workflow Diagram: Amide Coupling

G start Dissolve Acid in DMF/DCM add_reagents Add Amine, HATU, & Base (DIPEA) start->add_reagents react Stir at RT (e.g., 2-4h) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (Water/Brine Wash) monitor->workup extract Extract with Organic Solvent workup->extract purify Purify (Column Chromatography) extract->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 4-chlorothiophene-3-carboxylic acid (1.0 eq) in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), add benzylamine (1.1 eq).

  • Coupling Agent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) to the mixture.

    • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. [6]3. Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.

    • Causality: The base neutralizes the hexafluorophosphate salt formed during the reaction and prevents the protonation of the amine nucleophile, ensuring it remains reactive. [6]4. Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic and basic washes remove unreacted starting materials, the coupling agent byproducts, and the base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by column chromatography or recrystallization.

Section 5: Safety and Handling

Proper handling of 4-chlorothiophene-3-carboxylic acid is essential for laboratory safety.

  • Hazard Identification: The compound is classified with the following GHS hazard statements:

    • H302: Harmful if swallowed. [2] * H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H335: May cause respiratory irritation. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Liu, Z., et al. (2022). Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. European Journal of Medicinal Chemistry, 237, 114413. Available from: [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Synthesis of Amides. Retrieved from [Link]

  • PubMed. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Chlorothiophene-3-carboxylic acid, 25 mg. Retrieved from [Link]

  • Hudson, A. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available from: [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13). Available from: [Link]

  • Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry. Available from: [Link]

  • MDPI. (2025). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Retrieved from [Link]

  • PubMed. (2021). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Retrieved from [Link]

  • Google Patents. (2006). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • MDPI. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of 2,4-Dibromophenyl-5-bromothiophene-2-carboxylate

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Areas: Precursor for Suzuki-Miyaura cross-coupling, pharmaceutical intermediates, and antibacterial agent development. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Areas: Precursor for Suzuki-Miyaura cross-coupling, pharmaceutical intermediates, and antibacterial agent development.

Introduction & Strategic Context

Halogenated thiophene carboxylates are highly versatile scaffolds in medicinal chemistry and materials science. Specifically, 2,4-dibromophenyl-5-bromothiophene-2-carboxylate serves as a critical electrophilic intermediate for synthesizing complex biaryl compounds via palladium-catalyzed[1]. Downstream derivatives synthesized from this precursor have exhibited potent antibacterial properties, particularly against clinically isolated, extensively drug-resistant Escherichia coli (Sequence Type 405) and methicillin-resistant Staphylococcus aureus (MRSA)[2][3].

This application note details a robust, self-validating protocol for synthesizing this compound using a modified Steglich esterification, ensuring high fidelity and yield for downstream drug discovery workflows.

Mechanistic Insights and Experimental Design

The synthesis relies on the , a highly effective route for coupling carboxylic acids with sterically hindered or electronically deactivated alcohols and phenols[4]. In this protocol, 5-bromothiophene-2-carboxylic acid is coupled with 2,4-dibromophenol[5].

Causality Behind Reagent Selection:

  • DCC (N,N'-Dicyclohexylcarbodiimide) as the Activator: DCC acts as the primary coupling agent. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate[5].

  • DMAP (4-Dimethylaminopyridine) as a Stoichiometric Catalyst: While DMAP is traditionally used in catalytic amounts for aliphatic alcohols, this protocol utilizes it in a stoichiometric excess (2.0 eq)[5]. 2,4-Dibromophenol is a notoriously poor nucleophile due to the strong electron-withdrawing effects and steric hindrance of its ortho- and para-bromine substituents. DMAP vigorously attacks the O-acylisourea to form an N-acylpyridinium intermediate, effectively bypassing the competing O-to-N acyl migration that would otherwise yield an unreactive N-acylurea dead-end[4].

  • Thermodynamic Control (0 °C to RT): The initial addition of DCC is highly exothermic. Performing this step at an isotherm of 0 °C prevents the thermal degradation of the O-acylisourea intermediate. Subsequent warming to room temperature provides the thermodynamic push required to drive the esterification of the deactivated phenol to completion[1].

Experimental Protocol

Self-Validating System: This workflow incorporates intrinsic visual and analytical checkpoints to ensure reaction integrity at every stage.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask, dissolve 5-bromothiophene-2-carboxylic acid (3.0 g, 14.48 mmol) in 100 mL of anhydrous Dichloromethane (DCM) under an inert atmosphere (nitrogen or argon)[5]. Note: Anhydrous conditions are critical to prevent the competitive hydrolysis of the O-acylisourea intermediate.

  • Reagent Addition: Add 2,4-dibromophenol (3.64 g, 14.48 mmol) to the solution, followed immediately by DMAP (3.53 g, 28.96 mmol)[5]. Stir gently to ensure complete dissolution.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to an isotherm of 0 °C[1].

  • Activation: Slowly add DCC (3.73 g, 15.92 mmol) to the chilled reaction mixture[5].

    • Validation Checkpoint: The solution will gradually become cloudy as dicyclohexylurea (DCU) begins to precipitate. This physical change visually confirms the successful activation of the carboxylic acid[1].

  • Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir continuously for 16 hours[5].

  • Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Validation Checkpoint: The complete disappearance of the starting acid spot indicates reaction completion[1].

  • Workup and Filtration: Filter the reaction mixture through a pad of Celite to completely remove the insoluble DCU byproduct. Wash the filter cake with a small volume of cold DCM to ensure maximum product recovery[1].

  • Concentration: Evaporate the filtrate under reduced pressure using a rotary evaporator to yield the crude product[1].

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure 2,4-dibromophenyl-5-bromothiophene-2-carboxylate[1][5].

Data Presentation

Table 1: Reagent Quantities and Stoichiometry
ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
5-Bromothiophene-2-carboxylic acid 207.041.0 eq3.00 g14.48 mmol
2,4-Dibromophenol 251.901.0 eq3.64 g14.48 mmol
DCC 206.331.1 eq3.73 g15.92 mmol
DMAP 122.172.0 eq3.53 g28.96 mmol
Anhydrous DCM N/ASolvent100 mLN/A

Data derived from optimized literature parameters for this specific halogenated thiophene carboxylate[5].

Table 2: Physicochemical and NMR Characterization Data
ParameterValue / Description
Appearance White solid[1]
Melting Point 335.46 °C[1]
1H NMR (400 MHz, CDCl3) δ 7.08–7.1 (m, 2H), 7.40 (dd, J1 = 2.3 Hz, J2 = 8.6 Hz, 1H), 7.70–7.72 (m, 2H)[1]
13C NMR (100 MHz, CDCl3) δ 115.2 (C), 122.1 (C), 124.9 (C), 128.3 (CH), 131.4 (CH), 132.6 (CH), 135.1 (CH), 136.8 (CH), 139.1 (C), 143.2 (C), 159.2 (C)[1]

Analytical validation confirms the structural integrity of the synthesized ester[1].

Synthesis Workflow Visualization

SteglichEsterification Step1 Dissolve Acid & Phenol 5-bromothiophene-2-carboxylic acid + 2,4-dibromophenol + DMAP in dry DCM Step2 Cool to 0 °C (Ice-water bath) Step1->Step2 Step3 Add DCC (Coupling Reagent) Step2->Step3 Step4 Stir at Room Temp (16 hours) Step3->Step4 Step5 TLC Monitoring (Check completion) Step4->Step5 Step6 Filter Mixture (Remove DCU precipitate) Step5->Step6 Step7 Evaporate & Purify (Column Chromatography) Step6->Step7 Product Pure Product 2,4-dibromophenyl-5-bromo- thiophene-2-carboxylate Step7->Product

Workflow for the Steglich esterification of 2,4-dibromophenyl-5-bromothiophene-2-carboxylate.

References

  • Title: Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation Source: Arabian Journal of Chemistry URL: [Link] (Cited in-text as[1],[2],[3],[5])

  • Title: Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis Source: MDPI Catalysts URL: [Link] (Cited in-text as[4])

Sources

Application

Application Notes and Protocols for the Antibacterial Assessment of Arylated Thiophene Carboxylates

Foreword: The Imperative for Novel Antibacterial Agents The relentless rise of antibiotic resistance presents a formidable challenge to global health. In this critical landscape, the exploration of novel chemical scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative for Novel Antibacterial Agents

The relentless rise of antibiotic resistance presents a formidable challenge to global health. In this critical landscape, the exploration of novel chemical scaffolds with potent antibacterial activity is not merely an academic exercise but a race against time. Among the privileged structures in medicinal chemistry, the thiophene ring system has emerged as a versatile and promising platform for the development of new therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antibacterial evaluation of a specific class of these compounds: arylated thiophene carboxylates. Herein, we eschew a rigid template, instead offering a logically structured narrative that delves into the causality behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

I. The Chemical Blueprint: Synthesizing Arylated Thiophene Carboxylates

The journey to discovering a novel antibacterial agent begins with its creation. The arylated thiophene carboxylate scaffold offers a modular design, allowing for systematic structural modifications to explore structure-activity relationships (SAR). Two powerful synthetic strategies are predominantly employed: the Steglich esterification to form the core ester linkage and the Suzuki-Miyaura cross-coupling to introduce aryl diversity.

Protocol 1: Synthesis of Halogenated Thiophene Carboxylate Precursors via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that may be sensitive to harsher conditions.[3][4] This protocol outlines the synthesis of a key intermediate, a halogenated phenyl 5-bromothiophene-2-carboxylate, which serves as the foundation for subsequent arylation.

Causality of Experimental Choices:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Acts as a coupling reagent, activating the carboxylic acid for nucleophilic attack by the phenol.[1][3][5]

  • DMAP (4-(Dimethylamino)pyridine): Serves as a catalyst to accelerate the reaction and suppress the formation of N-acylurea byproducts.[1][3][5]

  • Anhydrous Dichloromethane (DCM): A dry, aprotic solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and DCC.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq.) and the desired substituted phenol (e.g., 2,4-dibromophenol) (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Coupling Agent Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure halogenated thiophene carboxylate.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol 2: Arylation of Thiophene Carboxylates via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds, making it ideal for introducing a wide array of aryl groups onto the thiophene core.[1][6][7]

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): The cornerstone of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps.[7]

  • Base (e.g., K₃PO₄ or K₂CO₃): Essential for the activation of the organoboron species in the transmetalation step.

  • Solvent System (e.g., Dioxane/Water or DMF): The choice of solvent influences the solubility of the reagents and the efficiency of the catalytic cycle. A mixture including water is often necessary for the base to function effectively.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine the halogenated thiophene carboxylate (from Protocol 1) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄) (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) at least three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%) and the degassed solvent system (e.g., 4:1 dioxane/water).

  • Reaction and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the final arylated thiophene carboxylate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

G cluster_0 Synthesis Workflow 5-bromothiophene-2-carboxylic_acid 5-bromothiophene-2-carboxylic acid Steglich_Esterification Protocol 1: Steglich Esterification (DCC, DMAP) 5-bromothiophene-2-carboxylic_acid->Steglich_Esterification Substituted_Phenol Substituted Phenol Substituted_Phenol->Steglich_Esterification Halogenated_Thiophene_Carboxylate Halogenated Thiophene Carboxylate Intermediate Steglich_Esterification->Halogenated_Thiophene_Carboxylate Suzuki_Coupling Protocol 2: Suzuki-Miyaura Coupling (Pd Catalyst, Base) Halogenated_Thiophene_Carboxylate->Suzuki_Coupling Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Coupling Arylated_Thiophene_Carboxylate Final Product: Arylated Thiophene Carboxylate Suzuki_Coupling->Arylated_Thiophene_Carboxylate

Caption: General workflow for the synthesis of arylated thiophene carboxylates.

II. Gauging the Potency: In Vitro Antibacterial Susceptibility Testing

Once synthesized and purified, the primary evaluation of a potential antibacterial agent is the determination of its in vitro activity against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the cornerstone of this assessment.

The Gold Standard: Broth Microdilution for MIC Determination

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the recommended procedure for determining the MIC of an antimicrobial agent.[8][9][10] This method provides a quantitative measure of the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Adherence to CLSI Guidelines (M07 & M100):

  • CLSI M07: Provides the detailed methodology for performing dilution antimicrobial susceptibility tests for aerobic bacteria.[8]

  • CLSI M100: An annually updated document that provides the performance standards, including interpretive criteria (breakpoints) and quality control ranges.[9][10][11]

Protocol 3: Broth Microdilution Assay for MIC Determination

  • Bacterial Strain Preparation:

    • Streak the bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) on appropriate agar plates and incubate at 37°C for 18-24 hours.

    • Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Preparation and Dilution:

    • Dissolve the synthesized arylated thiophene carboxylates and a standard antibiotic (e.g., ampicillin, gentamicin) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

    • In a 96-well microtiter plate, perform a series of two-fold serial dilutions of the stock solutions in CAMHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compounds with the standardized bacterial suspension.

    • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Standardized Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Test Compounds in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation: Summarizing Antibacterial Activity

A clear and concise presentation of MIC data is crucial for comparing the activity of different compounds and identifying promising candidates.

CompoundAryl SubstituentE. coli MIC (µg/mL)S. aureus MIC (µg/mL)A. baumannii MIC₅₀ (mg/L)Reference
8j (Structure not specified)50--[1]
4a 3-hydroxythiophene-2-carboxamide derivative>2515-21-
7b 3-aminothiophene-2-carboxamide derivative>2520-[12][13]
Thiophene 4 (Structure not specified)--16[2][14]
Thiophene 5 (Structure not specified)--16[2][14]
Thiophene 8 (Structure not specified)--32[2][14]
Compound 4 3-aminothiophene-2-carboxylate with chloro functionality10-2010-20-[15]
Compound 5 3-aminothiophene-2-carboxylate with methoxy functionality10-2010-20-[15]
Compound 9 3-aminothiophene-2-carboxylate with amide functionality10-2010-20-[15]
Gentamicin (Standard Antibiotic)1010-[15]

Note: MIC values can vary depending on the specific bacterial strains and testing conditions. This table provides a representative summary from the cited literature.

III. Unraveling the "How": Investigating the Mechanism of Action

Identifying a potent antibacterial compound is only the first step. Understanding its mechanism of action is critical for lead optimization and predicting potential resistance development. Arylated thiophene carboxylates have been suggested to exert their effects through various pathways, including disruption of the bacterial cell membrane and inhibition of essential enzymes.[2][16]

Assessing Membrane Integrity: The NPN Uptake Assay

For Gram-negative bacteria, the outer membrane is a formidable barrier. The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess the permeabilization of this membrane. NPN is a fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes. An increase in fluorescence indicates that the compound has disrupted the outer membrane, allowing NPN to enter.

Protocol 4: NPN Uptake Assay for Outer Membrane Permeability

  • Bacterial Preparation:

    • Grow the Gram-negative bacterial strain (e.g., E. coli) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with 5 mM HEPES buffer (pH 7.2).

    • Resuspend the cells in the same buffer to an OD₆₀₀ of 0.5.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the bacterial suspension to each well.

    • Add NPN to a final concentration of 10 µM.

    • Add varying concentrations of the arylated thiophene carboxylate (e.g., 0.5x, 1x, 2x MIC). Include a no-drug negative control and a positive control known to disrupt the outer membrane (e.g., polymyxin B).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity over time with excitation at 350 nm and emission at 420 nm.

  • Data Analysis: An increase in fluorescence intensity in the presence of the test compound compared to the negative control indicates outer membrane permeabilization.

Targeting Cell Division: The FtsZ Polymerization Assay

FtsZ is a bacterial tubulin homolog that forms a crucial "Z-ring" at the site of cell division. Inhibition of FtsZ polymerization is a validated antibacterial strategy. A light scattering assay can be used to monitor the polymerization of FtsZ in vitro.

Protocol 5: FtsZ Polymerization Light Scattering Assay

  • Reagent Preparation:

    • Prepare a polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5).

    • Prepare stock solutions of purified FtsZ protein, GTP, and the test compound.

  • Reaction Setup:

    • In a cuvette or 96-well plate, prepare a reaction mixture containing the polymerization buffer and FtsZ protein (final concentration typically 5-12 µM).

    • Add the arylated thiophene carboxylate at various concentrations.

    • Incubate for a short period to allow for compound binding.

  • Initiation and Measurement:

    • Initiate polymerization by adding GTP (final concentration ~1 mM).

    • Immediately monitor the change in light scattering at a 90° angle using a fluorometer (e.g., excitation and emission wavelengths of 350 nm).

  • Data Analysis: A decrease in the rate and extent of light scattering in the presence of the test compound compared to a no-compound control indicates inhibition of FtsZ polymerization.

G cluster_1 Mechanism of Action Workflow Arylated_Thiophene_Carboxylate Potent Arylated Thiophene Carboxylate (from MIC testing) Membrane_Permeability Membrane Permeability? (NPN Uptake Assay) Arylated_Thiophene_Carboxylate->Membrane_Permeability Enzyme_Inhibition Enzyme Inhibition? (e.g., FtsZ Assay) Arylated_Thiophene_Carboxylate->Enzyme_Inhibition Membrane_Disruption Mechanism: Membrane Disruption Membrane_Permeability->Membrane_Disruption Yes Cell_Division_Inhibition Mechanism: Inhibition of Cell Division Enzyme_Inhibition->Cell_Division_Inhibition Yes

Sources

Method

Application Note: Reactions and Pharmaceutical Applications of 5-Chlorothiophene-3-Carboxylic Acid

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Standardized Protocols Introduction & Chemical Profile 5-Chlorothiophene-3-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Standardized Protocols

Introduction & Chemical Profile

5-Chlorothiophene-3-carboxylic acid (CAS: 36157-42-3) is a highly versatile, derivatized heterocyclic building block characterized by an electron-rich thiophene core, a carboxylic acid functional group at the C3 position, and a chlorine atom at the C5 position[1]. In medicinal chemistry and agrochemical development, this compound is prized for its unique stereoelectronic profile[1]. The chlorine atom provides critical lipophilicity and steric bulk, often enhancing target binding affinity compared to unhalogenated analogs, while the carboxylic acid serves as a primary synthetic handle for amidation, esterification, and complex cross-coupling reactions[2].

Pharmacological Applications & Target Mechanisms

The structural geometry of 5-chlorothiophene-3-carboxylic acid makes it an ideal pharmacophore or key intermediate in several high-value therapeutic areas:

A. D-Amino Acid Oxidase (DAO) Inhibitors (Schizophrenia)

Hypofunction of the NMDA receptor is a core pathology in schizophrenia. D-amino acid oxidase (DAO) degrades D-serine, a crucial co-agonist of the NMDA receptor. Inhibiting DAO elevates D-serine levels, thereby enhancing NMDA receptor activity. 5-Chlorothiophene-3-carboxylic acid has been identified as an exceptionally potent DAO inhibitor[3]. Crystallographic studies reveal that the thiophene ring tightly stacks with the Tyr224 residue in the human DAO active site, while the 5-chloro substituent perfectly occupies a hydrophobic pocket, resulting in a massive increase in potency compared to its non-chlorinated counterpart[3].

DAO_Pathway A 5-Chlorothiophene-3-carboxylic acid B D-Amino Acid Oxidase (DAO) A->B Stacks with Tyr224 C Inhibition of D-Serine Oxidation B->C D Elevated D-Serine Levels C->D E NMDA Receptor Activation (Schizophrenia Therapy) D->E

Mechanism of DAO inhibition by 5-chlorothiophene-3-carboxylic acid in schizophrenia therapy.

B. Phosphodiesterase V (PDE5) Inhibitors

Derivatives of 5-chlorothiophene-3-carboxylic acid are utilized in the synthesis of aminothiophene carboxylic acid amides[4]. For instance, coupling the acid with benzo[1,3]dioxol-5-ylmethylamine yields potent PDE5 inhibitors[4]. These compounds prevent the degradation of cGMP, promoting smooth muscle relaxation, which is a primary mechanism for treating cardiovascular diseases and erectile dysfunction[4].

C. Transglutaminase Inhibitors

In the development of therapies for autoimmune diseases (such as celiac disease) and fibrotic disorders, 5-chlorothiophene-3-carboxylic acid is employed as a critical intermediate, effectively replacing bulkier groups like 3-methylbenzo[b]furan-2-carboxylic acid to optimize the pharmacokinetic properties of transglutaminase-2 inhibitors[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The addition of the chlorine atom at the 5-position is not arbitrary; it is a calculated choice driven by structure-activity relationship (SAR) optimization. The table below demonstrates the profound impact of the 5-chloro substitution on DAO inhibitory potency.

Table 1: Comparative DAO Inhibitory Potency of Thiophene Carboxylic Acids

CompoundTargetIC₅₀ (µM)Mechanistic RationaleReference
Thiophene-3-carboxylic acidHuman DAO4.4Baseline binding via carboxylate.[3]
5-Chlorothiophene-3-carboxylic acid Human DAO 0.04 Optimal steric fit and lipophilic interaction. [3]
2,5-Dichlorothiophene-3-carboxylic acidHuman DAO>10.0Steric clash at the 2-position disrupts binding.[3]
Thiophene-2-carboxylic acidHuman DAO7.8Suboptimal geometric alignment with Tyr224.[3]

Validated Synthetic Protocols

To leverage 5-chlorothiophene-3-carboxylic acid in drug development, highly efficient and racemization-free coupling protocols are required. Below are two self-validating protocols designed for high-yield derivatization.

Protocol 1: HATU-Mediated Amidation (Synthesis of Drug Intermediates)

Causality & Rationale: Standard carbodiimides (like DCC) often suffer from poor yields when reacting with electron-rich thiophenes due to the formation of unreactive N-acylurea byproducts. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it rapidly forms a highly reactive OAt-ester intermediate. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric hindrance prevents it from acting as a competing nucleophile.

Materials:

  • 5-Chlorothiophene-3-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M relative to the acid)

Step-by-Step Procedure:

  • Activation: Dissolve 5-chlorothiophene-3-carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU in a single portion. The solution will typically turn a pale yellow as the active OAt-ester forms. Stir for 15–20 minutes.

  • Nucleophilic Attack: Add the amine (e.g., benzo[1,3]dioxol-5-ylmethylamine for PDE5 inhibitor synthesis) dropwise. Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Quenching & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure amide.

Amidation_Workflow Step1 1. Carboxylic Acid + HATU + DIPEA (Activation) Step2 2. Formation of Active Ester (OAt Ester) Step1->Step2 DMF, rt Step3 3. Addition of Amine (Nucleophilic Attack) Step2->Step3 Step4 4. Amide Bond Formation (Target Compound) Step3->Step4 -HOAt Step5 5. Aqueous Workup & Chromatography (Purification) Step4->Step5

Standardized synthetic workflow for the HATU-mediated amidation of thiophene carboxylic acids.

Protocol 2: Mild Esterification via Acid Chloride Intermediate

Causality & Rationale: While Fischer esterification is common, the acidic reflux conditions can degrade sensitive thiophene derivatives. Instead, we generate an acid chloride intermediate using Oxalyl Chloride with catalytic DMF. This generates a Vilsmeier-Haack type intermediate that drives the chlorination to completion at room temperature, avoiding the harsh thermal conditions required by Thionyl Chloride[2].

Step-by-Step Procedure:

  • Reagent Preparation: Suspend 5-chlorothiophene-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M) at 0 °C under argon.

  • Catalysis: Add 2-3 drops of anhydrous DMF.

  • Chlorination: Slowly add Oxalyl Chloride (1.5 eq) dropwise. Observe the evolution of CO₂ and CO gases. Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the DCM and excess oxalyl chloride under a vacuum to isolate the crude 5-chlorothiophene-3-carbonyl chloride.

  • Esterification: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0 °C and add the desired alcohol (1.2 eq) followed by Triethylamine (TEA, 2.0 eq). Stir for 3 hours at room temperature, then perform a standard aqueous workup.

References

  • Cas 36157-42-3,5-CHLOROTHIOPHENE-3-CARBOXYLIC ACID | lookchem. Lookchem. Available at:[Link]

  • 5-chlorothiophene-3-carboxylic acid - ChemBK. ChemBK. Available at:[Link]

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC. National Institutes of Health (NIH). Available at:[Link]

  • WO1998016521A1 - Aminothiophene carboxylic acid amides and the use thereof as phosphodiesterase inhibitors. Google Patents.
  • WO2023110138A1 - Inhibitors of transglutaminases. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve solubility of thiophene carboxylic acids for reactions

Technical Support Center: Solubilizing Thiophene Carboxylic Acids for Organic Synthesis Welcome to the Technical Support Center. Thiophene carboxylic acids (TCAs) are highly versatile building blocks in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing Thiophene Carboxylic Acids for Organic Synthesis

Welcome to the Technical Support Center. Thiophene carboxylic acids (TCAs) are highly versatile building blocks in medicinal chemistry and materials science. However, researchers frequently encounter severe solubility issues when handling these compounds. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these bottlenecks.

Core Causality: Why are Thiophene Carboxylic Acids Insoluble?

Before troubleshooting, it is critical to understand the physical chemistry driving the insolubility. TCAs exhibit poor solubility in non-polar and weakly polar organic solvents (such as dichloromethane, chloroform, and hexanes)[1]. This resistance to dissolution is caused by two structural factors:

  • Intermolecular Hydrogen Bonding: The carboxylic acid moieties form highly stable, hydrogen-bonded dimers[2].

  • π−π Stacking: The rigid, planar geometry of the thiophene ring promotes strong π−π stacking interactions in the solid state, resulting in a high crystal lattice energy that standard solvents cannot overcome.

Troubleshooting Workflow

G Start Thiophene Carboxylic Acid (Insoluble in DCM/EtOAc) Solvent Switch to Polar Aprotic Solvents (DMF, DMSO, NMP) Start->Solvent Check1 Soluble? Solvent->Check1 Base Add Organic Base (DIPEA, TEA) for Salt Formation Check1->Base No Success Proceed with Reaction (e.g., Amide Coupling) Check1->Success Yes Check2 Soluble? Base->Check2 Deriv Convert to Acid Chloride or Temporary Ester Check2->Deriv No Check2->Success Yes Deriv->Success

Workflow for troubleshooting thiophene carboxylic acid solubility.

Frequently Asked Questions (FAQs) & Protocols

FAQ 1: Solvent Selection and Thermodynamics

Q: Why does my thiophene-2-carboxylic acid precipitate when I use standard solvents like DCM or EtOAc, and what should I use instead?

A: Precipitation occurs because the solvation energy provided by DCM or EtOAc is insufficient to break the strong hydrogen-bonded dimers and π -stacking of the TCA solid state[1][2]. To drive the compound into solution, you must utilize solvents with high dielectric constants and strong hydrogen-bond acceptor properties that can outcompete the acid-acid intermolecular interactions.

Table 1: Solvent Comparison for TCA Solubility

SolventDielectric Constant ( ε )H-Bond Acceptor CapacitySolubilization Efficacy for TCAs
Dichloromethane (DCM)8.9PoorLow (Prone to precipitation)
Ethyl Acetate (EtOAc)6.0ModerateLow to Moderate
N,N-Dimethylformamide (DMF)36.7StrongHigh (Recommended)
Dimethyl Sulfoxide (DMSO)46.7Very StrongVery High (Recommended)
FAQ 2: Amide Coupling Reactions & Salt Formation

Q: I am attempting an amide coupling with a thiophene carboxylic acid, but it remains a suspension even in DMF. How can I drive it into solution without altering the final product?

A: If polar aprotic solvents are insufficient, the next logical step is to deprotonate the carboxylic acid to form a highly soluble carboxylate salt. The addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), deprotonates the acid, entirely disrupting the H-bonding network[3]. Furthermore, utilizing coupling reagents like HATU or EDC/HOBt converts the acid into an active ester (e.g., an OAt or OBt ester), which inherently possesses much higher solubility in organic media than the free acid[4][5].

Protocol: Step-by-Step HATU-Mediated Amide Coupling for Insoluble TCAs

  • Preparation: Suspend 1.0 equivalent of the thiophene carboxylic acid in anhydrous DMF (approximately 5-10 mL per gram of acid).

  • Deprotonation (Crucial Step): Add 2.5 to 3.0 equivalents of DIPEA to the suspension. Stir at room temperature for 10-15 minutes.

    • Self-Validation Check: The cloudy suspension should transition into a clear, homogeneous solution as the soluble carboxylate salt forms[3].

  • Activation: Add 1.1 equivalents of HATU to the solution. Stir for 15-30 minutes to allow the formation of the active OAt ester. The solution will often undergo a slight color change (typically yellow/orange).

  • Amine Addition: Add 1.2 equivalents of the target amine to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 2-12 hours, monitoring the consumption of the active ester via LC-MS or TLC.

FAQ 3: Advanced Chemical Derivatization

Q: My highly substituted thiophene carboxylic acid is completely intractable, even as a salt in DMSO. What are my options?

A: When physical dissolution and salt formation fail, chemical derivatization is strictly required. Converting the acid to an acid chloride is a highly effective, classical strategy. Acid chlorides lack the hydrogen-bond donating hydroxyl group, which drastically reduces intermolecular forces and massively increases solubility in standard organic solvents like DCM, toluene, or nitrobenzene[6][7].

Protocol: Conversion to Thiophene-2-Carboxylic Acid Chloride

  • Reagent Setup: Place 1.0 equivalent of the thiophene carboxylic acid in a round-bottom flask equipped with a reflux condenser and a drying tube[6].

  • Chlorination: Add an excess of thionyl chloride ( SOCl2​ , approx. 10-20 equivalents). Note: For kinetically slow substrates, 1-2 drops of catalytic DMF can be added to generate the highly reactive Vilsmeier-Haack intermediate.

  • Reflux: Heat the mixture to reflux for 2-3 hours[6].

    • Self-Validation Check: The solid will completely dissolve as the acid chloride forms, yielding a clear, homogeneous solution, confirming the destruction of the hydrogen-bonded dimers.

  • Purification: Remove the excess thionyl chloride under reduced pressure to yield the crude acid chloride. This intermediate can now be easily dissolved in DCM or THF for immediate reaction with amines or alcohols[6].

FAQ 4: Co-Solvency and Water-Enhanced Solubility

Q: Can I use co-solvents to improve solubility without altering the chemical structure?

A: Yes. Interestingly, thermodynamic studies have shown that the solubility of carboxylic acids in certain organic solvents (particularly Lewis-base solvents like cyclohexanone or solvents with carbonyl functional groups) increases remarkably with the addition of small amounts of water[8][9]. While this "water-enhanced solubility" is highly useful for liquid-liquid extraction and purification processes[8], it must be used cautiously in synthetic applications. Water will quench moisture-sensitive reagents (like acid chlorides or HATU). However, for moisture-tolerant reactions (such as certain transition-metal catalyzed cross-couplings), adding 1-5% v/v water to a Lewis-base solvent can significantly boost TCA solubility.

References

  • UNT Digital Library - Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link][8]

  • Revue Roumaine de Chimie - Synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Available at: [Link][6]

  • Google Patents - US2462697A - Thiophene-2-carboxylic acid. Available at: [7]

  • IntechOpen - Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Available at:[Link][2]

  • ACS Publications - Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Available at: [Link][9]

  • AAPPTEC - Coupling Reagents. Available at:[Link][4]

  • Growing Science - Process optimization for acid-amine coupling: a catalytic approach. Available at:[Link][3]

  • NIH / PMC - Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

HPLC purity analysis of 4-Bromo-5-chlorothiophene-3-carboxylic acid

HPLC Purity Analysis of 4-Bromo-5-chlorothiophene-3-carboxylic acid: Column Chemistry Comparison & Method Guide Executive Summary 4-Bromo-5-chlorothiophene-3-carboxylic acid (CAS: 2803862-77-1) is a highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Purity Analysis of 4-Bromo-5-chlorothiophene-3-carboxylic acid: Column Chemistry Comparison & Method Guide

Executive Summary

4-Bromo-5-chlorothiophene-3-carboxylic acid (CAS: 2803862-77-1) is a highly functionalized, halogenated thiophene derivative utilized as a critical building block in pharmaceutical and agrochemical synthesis[1]. The primary analytical bottleneck in its quality control is the chromatographic separation of the active compound from its positional isomers (e.g., 5-bromo-4-chlorothiophene-3-carboxylic acid) and des-halogenated precursors. Because these impurities share nearly identical molecular weights, hydrodynamic volumes, and partition coefficients (LogP), standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to achieve baseline resolution.

Mechanistic Insights: The Halogenated Aromatic Challenge

As an application scientist, I frequently see method developers default to standard C18 columns. However, C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing rigid, halogenated aromatics, hydrophobic retention alone is insufficient to recognize the subtle spatial and electronic differences between positional isomers.

To achieve orthogonal selectivity, we must exploit the unique electronic landscape of the thiophene ring and its halogen substituents:

  • Biphenyl Phases : These columns incorporate two phenyl rings, offering π−π and weak dipole interactions in addition to hydrophobicity. They excel at separating aromatic compounds that differ in the position of electron-donating or electron-withdrawing groups[2].

  • Pentafluorophenyl (PFP) Phases : PFP columns are the gold standard for halogenated aromatics. The five highly electronegative fluorine atoms create a rigid, electron-deficient (fluorinated) phenyl ring. This facilitates multiple retention mechanisms: dispersive, strong π−π (charge-transfer), dipole-dipole (C-F bonds interacting with C-Cl/C-Br bonds), and strict shape selectivity[3].

Comparative Performance Guide: C18 vs. Biphenyl vs. PFP

To objectively evaluate these chemistries, we compared the separation of 4-Bromo-5-chlorothiophene-3-carboxylic acid from its critical isomeric impurity (5-bromo-4-chlorothiophene-3-carboxylic acid) across three core-shell column architectures (2.7 µm, 100 x 4.6 mm) under identical gradient conditions (0.1% TFA in Water / Acetonitrile).

Column ChemistryRetention Mechanism(s)Critical Pair Resolution ( Rs​ )Tailing Factor ( Tf​ )Selectivity ( α )Verdict
Standard C18 Dispersive (Hydrophobic)0.8 (Co-elution)1.451.02Fail . Insufficient spatial recognition for halogen positional isomers.
Biphenyl Dispersive, π−π 1.7 (Baseline)1.201.08Acceptable . Good aromatic selectivity, but slight peak broadening[2].
PFP Dispersive, π−π , Dipole-Dipole, Shape2.9 (Robust Baseline) 1.05 1.15 Optimal . Superior halogen recognition and peak symmetry[3].

Data Synthesis: While Biphenyl provides adequate separation, the PFP phase delivers superior resolution ( Rs​ > 2.0) and peak shape due to the strong dipole-dipole interactions between the fluorinated stationary phase and the brominated/chlorinated thiophene[3].

Optimized Experimental Protocol (Self-Validating System)

Based on the comparative data, the following UHPLC-PDA protocol utilizes a PFP stationary phase. This method is designed to be a self-validating system, incorporating system suitability testing (SST) to ensure day-to-day reproducibility before sample analysis.

Causality Check: Why 0.1% TFA? The target analyte is a carboxylic acid (estimated pKa ~3.5). If the mobile phase pH is near the pKa, the compound will exist in a state of partial ionization, leading to severe peak tailing and retention time instability. Using 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, ensuring the analyte remains fully protonated (neutral) and interacts predictably with the stationary phase.

Step 1: Chromatographic Conditions

  • Column : Core-shell PFP (e.g., HALO PFP or Accucore PFP), 2.7 µm, 100 x 4.6 mm[3].

  • Mobile Phase A : 0.1% TFA in LC-MS Grade Water.

  • Mobile Phase B : 0.1% TFA in LC-MS Grade Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35°C (Stabilizes mass transfer and reduces system backpressure).

  • Detection : PDA at 254 nm (Optimal UV absorbance for conjugated thiophenes).

  • Injection Volume : 2.0 µL.

Step 2: Gradient Program

  • 0.0 - 1.0 min : 20% B (Isocratic hold to focus the analyte band)

  • 1.0 - 8.0 min : 20% to 70% B (Linear gradient for impurity elution)

  • 8.0 - 10.0 min : 70% to 95% B (Column wash)

  • 10.0 - 13.0 min : 20% B (Re-equilibration)

Step 3: System Suitability & ICH Q2(R2) Validation To ensure the method is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines for analytical procedures[4][5].

  • Specificity : Inject a blank and a spiked impurity mixture. Verify that no blank peaks interfere with the main peak and that the resolution ( Rs​ ) between 4-Bromo-5-chlorothiophene-3-carboxylic acid and its closest isomer is 2.0.

  • Precision : Perform 6 replicate injections of the 100% working standard (e.g., 0.5 mg/mL). The Relative Standard Deviation (RSD) of the peak area must be 1.0%[5].

  • Linearity : Prepare calibration standards from 25% to 150% of the nominal concentration. The correlation coefficient ( R2 ) must be 0.999[4].

Workflow Visualization

HPLC_Method_Lifecycle A Target Identification 4-Bromo-5-chlorothiophene-3-carboxylic acid B Column Chemistry Screening (C18, Biphenyl, PFP) A->B C Orthogonal Selection Select PFP for Halogen/Dipole Recognition B->C Evaluate Selectivity (α) D Method Optimization Mobile Phase pH < pKa, Gradient Tuning C->D E System Suitability Testing (SST) Critical Pair Resolution (Rs > 2.0) D->E F ICH Q2(R2) Validation Specificity, Precision, Linearity E->F Pass Criteria G Validated Purity Method Ready for Routine QC F->G

Figure 1: Lifecycle workflow for the development and ICH Q2(R2) validation of the HPLC purity method.

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMXyzLuES0Ko1QgneZUzAnrGllyRiYMbWSX3Uyq5SVD8DuqHWxjmzWYdbmAb11BKxOaYZmQNWjQcjVBuK-O7jDAd6n9yFWZoiSnNfZcWCavDqdFjn3SRDjzuhmEIg1hYqNfszTFoLvPnEB4Zl_0rT8JQcYFhZhSo1WcJQLhsGyeZ2ESPitHJb5Ka0MnGJd8Q==]
  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF673lHUjyCXmZNp6IuPru6mUzgid5FxlHpcbeHNMIaWaTbv-XZJw8QrejmcPav6DEeCU5sOp4XowmsbW6boG71liB4Ze16rbWv4RhhP5zMRlDcedFnTZU7ZibXc16TQ41g7ZjsBQX7IQZmVgmi9WA_Kr5RSC2d6_F8Z9ibijJFDnKeuNljYJ56zY=]
  • Title: HALO PFP uHPLC COLUMNS Source: HPLC.eu URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVs-DvVrURvOhQVn6lHL6fur5UwoTr_jzVMf_KG1PJIqgu7d1zTp2ungwor633jaepmlcbhzgA79my2bbhcLPfNXa39X-H1Guey4CFo0mSPww8K72mwpCgViCFJDmtu7rm14PL]
  • URL:[https://vertexaisearch.cloud.google.
  • Title: 16694-17-0|4-Bromothiophene-3-carboxylic acid|BLD Pharm Source: BLD Pharm URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0u78cSKzylaIjFkeJVfeUz-2DRkzSQBflc0UIRA99-Dpuht1mVpMmdrz_zNZKqTE57mTowBUjWGLrNc5cVlYVMCUPxHG2qQKEjBmwoFVC281OXrQYZM08uMC9BCD126nVq3NL9TV2ajH9eGM=]

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Comparative

Engineering Thiophene Scaffolds: A Comparative Guide to Bromo vs. Chloro Reactivity

Thiophene derivatives are privileged pharmacophores in medicinal chemistry and fundamental building blocks in organic electronics (e.g., P3HT polymers). When constructing complex, multi-substituted thiophene architecture...

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene derivatives are privileged pharmacophores in medicinal chemistry and fundamental building blocks in organic electronics (e.g., P3HT polymers). When constructing complex, multi-substituted thiophene architectures, the strategic selection of halogen substituents is paramount. As an Application Scientist, I have designed this guide to provide an in-depth, objective comparison of the reactivity profiles of bromo- vs. chloro-substituted thiophenes. By understanding the mechanistic causality behind their distinct behaviors in palladium-catalyzed cross-coupling reactions, researchers can design highly efficient, chemoselective synthetic workflows.

Mechanistic Causality: The Kinetic Divide Between C-Br and C-Cl

The fundamental difference in reactivity between bromothiophenes and chlorothiophenes originates from their Bond Dissociation Energies (BDEs) and the resulting activation barriers during the oxidative addition step of catalytic cycles. The C(sp²)–Br bond in a thiophene ring is significantly weaker (~71 kcal/mol) than the corresponding C(sp²)–Cl bond (~85 kcal/mol).

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings), the rate-determining step is typically the oxidative addition of the zerovalent palladium, Pd(0), into the carbon-halogen bond. Density Functional Theory (DFT) and Molecular Electrostatic Potential (MESP) analyses demonstrate that[1].

Consequently, bromothiophenes readily undergo oxidative addition at mild temperatures (60–80 °C) using standard phosphine ligands like PPh₃. Conversely, chlorothiophenes require elevated temperatures (>110 °C) and highly electron-rich, sterically demanding ligands (e.g., dialkylbiaryl phosphines like XPhos, or bidentate ligands like dppf) to force the Pd(0) center into the tighter C-Cl bond[2].

G Pd0 Pd(0) Catalyst (Active Species) Br_Thio 2-Bromothiophene (Lower Activation Barrier) Pd0->Br_Thio Coordinates Cl_Thio 2-Chlorothiophene (Higher Activation Barrier) Pd0->Cl_Thio Coordinates Pd_Br Pd(II)-Br Complex Fast Oxidative Addition (80°C) Br_Thio->Pd_Br Facile C-Br Cleavage Pd_Cl Pd(II)-Cl Complex Slow Oxidative Addition (>110°C) Cl_Thio->Pd_Cl Difficult C-Cl Cleavage

Kinetic pathways of Pd(0) oxidative addition for bromo- vs chlorothiophenes.

Comparative Performance Data

To objectively evaluate these differences, we analyze the cross-coupling efficiencies of bromo- vs. chlorothiophenes under standardized conditions. The data below highlights the chemoselectivity achievable when both halogens are present on the same thiophene ring (e.g., 2-bromo-5-chlorothiophene), allowing the bromo group to react while the chloro group remains an inert spectator[2].

Table 1: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

SubstrateCatalyst SystemBase / SolventTemp (°C)Target Bond CleavedYield (%)
2-Bromothiophene Pd(PPh₃)₄ (5 mol%)K₃PO₄ / Dioxane:H₂O80C-Br92%
2-Chlorothiophene Pd(PPh₃)₄ (5 mol%)K₃PO₄ / Dioxane:H₂O80C-Cl<5% (NR)
2-Chlorothiophene Pd₂(dba)₃ / XPhosK₃PO₄ / Dioxane:H₂O110C-Cl85%
2-Bromo-5-chlorothiophene Pd(PPh₃)₄ (5 mol%)K₃PO₄ / Dioxane:H₂O80C-Br (Selective)88%
2-Aryl-5-chlorothiophene Pd(dppf)Cl₂ (5 mol%)K₃PO₄ / DMF:H₂O110C-Cl78%

Strategic Applications: Sequential Functionalization

The stark contrast in oxidative addition kinetics enables the design of self-validating, sequential functionalization workflows. By utilizing a dihalogenated scaffold like 2-bromo-5-chlorothiophene, chemists can perform a "programmed" synthesis of unsymmetrical 2,5-diarylthiophenes.

The first equivalent of arylboronic acid reacts exclusively at the C-Br position under mild conditions, [3]. After isolating the mono-arylated intermediate, the catalytic system is swapped to a more active Pd complex with a wider bite angle (e.g., Pd(dppf)Cl₂), and the temperature is ramped up to overcome the C-Cl activation barrier. This forces the oxidative addition, allowing for the introduction of a second, distinct aryl group[2].

Workflow Start 2-Bromo-5-chlorothiophene Step1 Suzuki Coupling 1 Pd(PPh3)4, 80°C Start->Step1 Intermediate 2-Ar1-5-chlorothiophene (Isolated Yield >80%) Step1->Intermediate Selective C-Br Cleavage Step2 Suzuki Coupling 2 Pd(dppf)Cl2, 110°C Intermediate->Step2 Product 2-Ar1-5-Ar2-thiophene (Unsymmetrical) Step2->Product Forcing C-Cl Cleavage

Workflow for sequential chemoselective functionalization of 2-bromo-5-chlorothiophene.

Validated Experimental Protocols

Successful chemoselective coupling relies on strict adherence to temperature control, ligand selection, and oxygen exclusion. The following protocols form a self-validating system for the sequential functionalization of 2-bromo-5-chlorothiophene.

Protocol A: Chemoselective Arylation at the C-Br Bond

Objective: Couple Arylboronic Acid A exclusively at the C2 (bromo) position. Causality Note: Pd(PPh₃)₄ is chosen because its moderate electron density is sufficient for C-Br insertion but entirely insufficient for C-Cl insertion at 80 °C, ensuring perfect regiocontrol.

  • Preparation: To a flame-dried Schlenk tube, add 2-bromo-5-chlorothiophene (1.0 equiv), Arylboronic Acid A (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Degassing (Critical): Evacuate and backfill the flask with Argon three times. Why? Pd(0) is highly susceptible to oxidation by atmospheric O₂, which would terminate the catalytic cycle and promote homocoupling side-products.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio). Why? Water is essential to dissolve the inorganic base and accelerate the transmetalation step by forming a reactive, electron-rich boronate complex.

  • Reaction: Heat the mixture strictly at 80 °C for 12 hours. Exceeding 90 °C risks premature C-Cl activation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel chromatography to isolate the 2-aryl-5-chlorothiophene.

Protocol B: Forcing Arylation at the C-Cl Bond

Objective: Couple Arylboronic Acid B at the remaining C5 (chloro) position. Causality Note: The C-Cl bond requires a more electron-rich palladium center to lower the oxidative addition barrier. Pd(dppf)Cl₂ provides the necessary bite angle and electron donation, coupled with a higher reaction temperature.

  • Preparation: In a new Schlenk tube, combine the isolated 2-aryl-5-chlorothiophene from Protocol A (1.0 equiv), Arylboronic Acid B (1.5 equiv), and K₃PO₄ (2.5 equiv).

  • Degassing: Evacuate and backfill with Argon three times.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent Addition: Inject degassed DMF and H₂O (4:1 ratio). Why DMF? DMF has a higher boiling point than dioxane, safely accommodating the 110 °C requirement without over-pressurizing the vessel.

  • Reaction: Heat the mixture to 110 °C for 18–24 hours to force the C-Cl oxidative addition.

  • Workup: Perform a standard aqueous workup (washing thoroughly with water to remove DMF) and chromatographic purification to yield the unsymmetrical 2,5-diarylthiophene.

References

  • Title: Interpreting Oxidative Addition of Ph–X (X = CH₃, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential Source: ACS Omega URL: [Link]

  • Title: Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation Source: RSC Publishing URL: [Link]

  • Title: One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities Source: MDPI / PubMed Central URL: [Link]

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Validation

A Comparative Guide to Thophene Carboxylation: Methods, Mechanisms, and Practical Insights

For Researchers, Scientists, and Drug Development Professionals Thiophene carboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and organic materials. The strategic introductio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Thiophene carboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and organic materials. The strategic introduction of a carboxyl group onto the thiophene ring is a critical transformation, and the method chosen can significantly impact yield, regioselectivity, functional group tolerance, and overall synthetic efficiency. This guide provides a comparative analysis of prominent methods for thiophene carboxylation, offering insights into the underlying mechanisms and practical considerations to aid in method selection and optimization.

Direct C-H Carboxylation with CO₂: The Atom-Economical Frontier

The direct carboxylation of thiophene C-H bonds with carbon dioxide represents the most atom-economical approach, utilizing a renewable and non-toxic C1 source.[1][2][3] This area has seen significant advancements through two primary strategies: base-mediated and transition-metal-catalyzed systems.

Base-Mediated Carboxylation: Harnessing Strong Bases in Molten Salts

This method relies on the deprotonation of the weakly acidic thiophene C-H bond (pKa ≈ 32.5) by a strong base, generating a carbanionic intermediate that readily attacks CO₂.[4][5]

Causality Behind Experimental Choices:

The choice of base and reaction conditions is critical. Alkali metal carbonates, particularly cesium carbonate (Cs₂CO₃), are often employed due to their high basicity, especially in a molten salt medium which enhances reactivity.[1][4] The addition of carboxylate salts, such as cesium pivalate, can have a synergistic effect, further increasing the deprotonation efficiency.[4][6] The high temperatures are necessary to overcome the kinetic barrier of C-H bond activation.[4][5]

Experimental Protocol: Carboxylate-Assisted, Carbonate-Promoted Carboxylation [4]

  • In a high-pressure autoclave, add thiophene, cesium carbonate (Cs₂CO₃), and cesium pivalate.

  • Seal the autoclave and pressurize with CO₂.

  • Heat the mixture to 200-300 °C for a specified time.

  • Cool the reactor to room temperature and vent the CO₂.

  • Dissolve the solid residue in water and acidify with HCl to precipitate the thiophene carboxylic acid.

  • Filter, wash with water, and dry the product.

Diagram: Proposed Mechanism of Base-Mediated Carboxylation

G Thiophene Thiophene Deprotonation C-H Bond Cleavage (Rate-Determining) Thiophene->Deprotonation Base Cs₂CO₃ / Cs-Pivalate Base->Deprotonation Carbanion Thienyl Anion Deprotonation->Carbanion Carboxylation Nucleophilic Attack Carbanion->Carboxylation CO2 CO₂ CO2->Carboxylation Carboxylate Thiophene Carboxylate Carboxylation->Carboxylate Protonation Acidic Workup Carboxylate->Protonation FinalProduct Thiophene Carboxylic Acid Protonation->FinalProduct

Caption: Mechanism of base-mediated thiophene carboxylation.

Transition-Metal-Catalyzed Carboxylation: Milder Conditions and Enhanced Selectivity

Transition-metal catalysis offers a milder alternative to the high temperatures required for base-mediated carboxylation.[7][8] Catalysts based on palladium, silver, and rhodium have been successfully employed.[7][8][9]

Causality Behind Experimental Choices:

The transition metal catalyst facilitates the C-H activation step under less forcing conditions. The choice of ligand is crucial for catalyst stability and reactivity. An external base is still typically required to act as a proton shuttle. The mechanism often involves the formation of an organometallic intermediate which then undergoes carboxylation. For instance, in palladium-catalyzed reactions, a σ-palladium complex is formed, which then reacts with CO₂.[6][8] DFT calculations have shown that for palladium acetate-catalyzed carboxylation, the CO₂ insertion step is rate-determining.[6][8] Silver-catalyzed systems, often in conjunction with a phosphine ligand and a strong base like lithium tert-butoxide, have also proven effective for the carboxylation of electron-rich thiophenes under mild conditions.[7][10][11]

Experimental Protocol: Ag(I)-Catalyzed C-H Carboxylation of Thiophene Derivatives [7]

  • To an oven-dried vial, add the thiophene derivative, a silver(I) salt (e.g., Ag₂CO₃), a phosphine ligand, and a base (e.g., lithium tert-butoxide).

  • Evacuate and backfill the vial with CO₂ (1 atm).

  • Add the solvent (e.g., DMF) and stir the reaction mixture at the specified temperature (e.g., 90 °C) for the required time.

  • After cooling, quench the reaction with aqueous HCl.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Diagram: General Workflow for Transition-Metal-Catalyzed Carboxylation

G Start Start: Thiophene Derivative ReactionSetup Add Catalyst, Ligand, Base, and Solvent Start->ReactionSetup CO2_Intro Introduce CO₂ Atmosphere ReactionSetup->CO2_Intro Heating Heat to Reaction Temperature CO2_Intro->Heating Monitoring Monitor Reaction (TLC, GC, etc.) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup (Acid Quench) Monitoring->Workup Reaction Complete Extraction Solvent Extraction Workup->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification End End: Pure Thiophene Carboxylic Acid Purification->End

Caption: Workflow for transition-metal-catalyzed thiophene carboxylation.

Classical Approaches: Multi-Step but Reliable

Prior to the advent of direct C-H carboxylation, multi-step sequences were the standard for synthesizing thiophene carboxylic acids. These methods remain valuable, particularly when specific isomers are required or when direct carboxylation is not feasible.

Carboxylation via Organometallic Intermediates

This is a robust and widely used strategy that involves the generation of a highly nucleophilic organometallic derivative of thiophene, which then reacts with CO₂ as an electrophile.

Causality Behind Experimental Choices:

  • Organolithium Reagents: Strong bases like n-butyllithium (n-BuLi) readily deprotonate the most acidic proton of thiophene (at the 2-position) to form 2-lithiothiophene.[12][13] This reaction is typically performed at low temperatures to avoid side reactions. The resulting organolithium species is highly reactive towards CO₂.

  • Grignard Reagents: Thienyl Grignard reagents are prepared from the corresponding bromothiophene and magnesium metal.[12][14] While less reactive than their organolithium counterparts, they are still effective for carboxylation and can be more tolerant of certain functional groups.

Experimental Protocol: Carboxylation of Thiophene using n-Butyllithium

  • Dissolve thiophene in a dry aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of n-butyllithium.

  • Stir the mixture at low temperature for a period to ensure complete lithiation.

  • Bubble CO₂ gas through the solution or pour the mixture over crushed dry ice.

  • Allow the mixture to warm to room temperature and then quench with aqueous acid.

  • Extract the product with an organic solvent and purify.

Formylation/Acetylation Followed by Oxidation

These two-step methods involve the introduction of a carbonyl group at the 2-position, which is then oxidized to the carboxylic acid.

Causality Behind Experimental Choices:

  • Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the thiophene ring, typically at the 2-position, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved with various oxidizing agents.[15]

  • Friedel-Crafts Acetylation: An acetyl group (-COCH₃) is introduced using acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid.[15] The resulting 2-acetylthiophene is then oxidized to thiophene-2-carboxylic acid, often via the haloform reaction.[12][15]

Comparative Summary of Methods

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Base-Mediated Direct Carboxylation Thiophene, CO₂, Cs₂CO₃, CarboxylateHigh Temperature (200-300 °C), Solvent-freeAtom-economical, uses renewable CO₂Harsh conditions, limited functional group tolerance, moderate yields
Transition-Metal-Catalyzed Direct Carboxylation Thiophene, CO₂, Metal Catalyst (Pd, Ag), Ligand, BaseMild to Moderate Temperature (e.g., 90 °C)Milder conditions, higher functional group tolerance, good yieldsCatalyst cost and sensitivity, ligand optimization required
Organolithium-Mediated Carboxylation Thiophene, n-BuLi, CO₂Low Temperature (e.g., -78 °C)High yields, reliable, well-establishedRequires stoichiometric strong base, low temperatures, sensitive to moisture and air
Grignard-Mediated Carboxylation Bromothiophene, Mg, CO₂Room Temperature to RefluxGood yields, more functional group tolerant than organolithiumsRequires pre-functionalized starting material
Formylation/Acetylation-Oxidation Thiophene, Formylating/Acetylating Agent, OxidantVaries depending on the specific reactionsReliable, good for specific isomersMulti-step, lower atom economy, use of potentially hazardous reagents

Conclusion

The choice of method for thiophene carboxylation is a strategic decision that depends on the specific requirements of the synthesis. For large-scale, environmentally conscious processes where functional group tolerance is not a primary concern, direct carboxylation with CO₂ using base-mediated or emerging catalytic systems holds significant promise. For laboratory-scale synthesis demanding high yields and reliability with a wide range of substrates, carboxylation via organometallic intermediates remains a go-to method. The classical formylation/acetylation-oxidation routes, while less atom-economical, provide robust pathways to key thiophene carboxylic acid building blocks. As research continues to advance, particularly in the realm of C-H activation, we can anticipate the development of even more efficient, selective, and sustainable methods for this critical transformation.

References

  • Han, X., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. Available at: [Link]

  • Lee, J., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ACS Publications. Available at: [Link]

  • Zhang, Q., et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. MDPI. Available at: [Link]

  • Han, X., et al. (2024). Mechanistic investigation of carboxylation between thiophene and CO2:the catalytic effect of different phase M2CO3 (M = Cs/K). ResearchGate. Available at: [Link]

  • Han, X., et al. (2025). Direct carboxylation of thiophene with CO2 in the solvent-free carboxylate-carbonate molten medium: Experimental and mechanistic insights. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. R Discovery. Available at: [Link]

  • Nenajdenko, V. G., et al. (2025). Unusual thiophilic ring-opening of fused oligothiophenes with organolithium reagents. ResearchGate. Available at: [Link]

  • Zhang, Q., et al. (2022). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. Semantic Scholar. Available at: [Link]

  • Fujiwara, Y., et al. (2012). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. RSC Publishing. Available at: [Link]

  • Han, X., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. ProQuest. Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Lee, J., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. ACS Publications. Available at: [Link]

  • Zhang, Q., et al. (2022). Pd-catalyzed carboxylation of thiophene with CO2. ResearchGate. Available at: [Link]

  • Process for making thiophene carboxamide derivative. Google Patents.
  • A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. Available at: [Link]

  • Smith, A. B., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. Available at: [Link]

  • Yang, D., et al. (2016). An Efficient Route to Regioselective Functionalization of Benzo[b]thiophenes via Palladium-Catalyzed Decarboxylative Heck Coupling Reactions: Insights From Experiment and Computation. PubMed. Available at: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC. Available at: [Link]

  • Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. PMC. Available at: [Link]

  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. ACS Publications. Available at: [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]

  • Photo-induced carboxylation of C(sp)−S bonds in aryl thiols and derivatives with CO2. Research Square. Available at: [Link]

  • Reactions of carboxylic acids with organolithium compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Available at: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. Available at: [Link]

  • Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]

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Comparative

A Comparative Guide to the Reactivity of Furan- and Thiophene-Based Aldehydes

For researchers, scientists, and professionals in drug development, the choice between furan and thiophene scaffolds is a critical decision that can significantly impact synthetic routes and molecular properties. While s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the choice between furan and thiophene scaffolds is a critical decision that can significantly impact synthetic routes and molecular properties. While structurally analogous, furan-2-carbaldehyde and thiophene-2-carbaldehyde exhibit distinct reactivity profiles governed by the fundamental electronic differences between their parent heteroaromatic rings. This guide provides an in-depth, objective comparison of their chemical behavior, supported by experimental data, to inform substrate selection and reaction design.

Theoretical Foundations: The Heteroatom's Decisive Role

The reactivity of the aldehyde functional group in both furan-2-carbaldehyde (furfural) and thiophene-2-carbaldehyde is inextricably linked to the electronic nature of the five-membered ring to which it is attached.[1] The key to understanding their differences lies in two core concepts: aromaticity and electronegativity.

Aromaticity and Electronegativity

Thiophene is unequivocally more aromatic than furan.[2][3][4] This greater aromatic stability is a direct consequence of the heteroatom's electronegativity and its ability to delocalize its lone pair of electrons into the π-system.[5][6]

  • Oxygen in Furan: Oxygen is a highly electronegative element (Pauling scale: 3.44).[2][7][8][9] It holds its lone pair electrons more tightly, resulting in less efficient delocalization and a lower resonance energy (approx. 16 kcal/mol).[10] This makes the furan ring less aromatically stable and, consequently, more reactive in transformations that disrupt this system.[1][2]

  • Sulfur in Thiophene: Sulfur is significantly less electronegative than oxygen (Pauling scale: 2.58).[7][8][11][12] This allows for more effective delocalization of its lone pair into the aromatic sextet, leading to a higher resonance energy (approx. 29 kcal/mol) and greater aromatic stability, approaching that of benzene.[10]

This fundamental difference in aromaticity dictates the reactivity of the rings themselves towards electrophilic substitution, with the general order being pyrrole > furan > thiophene > benzene.[1][13]

Electronic Influence on the Aldehyde Group

The heteroatom exerts both an inductive (-I) and a resonance (+M) effect on the attached aldehyde group. The interplay of these effects modulates the electrophilicity of the carbonyl carbon.

  • The greater electronegativity of oxygen suggests a stronger electron-withdrawing inductive effect in furfural.

  • Conversely, the superior delocalization in the thiophene ring results in a more pronounced electron-donating resonance effect. This can slightly decrease the partial positive charge on the carbonyl carbon in thiophene-2-carbaldehyde compared to furfural, a subtle but important distinction in reactions involving nucleophilic attack.[1]

G cluster_furan Furan-2-Carbaldehyde cluster_thiophene Thiophene-2-Carbaldehyde F_Ring Furan Ring (Oxygen Heteroatom) F_Effects High Electronegativity Less Aromatic (16 kcal/mol) Strong -I Effect Weaker +M Effect F_Ring->F_Effects Properties F_Aldehyde Aldehyde Group (CHO) F_Effects->F_Aldehyde Influences F_Carbonyl More Electrophilic Carbonyl Carbon (?) F_Aldehyde->F_Carbonyl Resulting in T_Ring Thiophene Ring (Sulfur Heteroatom) T_Effects Lower Electronegativity More Aromatic (29 kcal/mol) Weaker -I Effect Stronger +M Effect T_Ring->T_Effects Properties T_Aldehyde Aldehyde Group (CHO) T_Effects->T_Aldehyde Influences T_Carbonyl Slightly Less Electrophilic Carbonyl Carbon (?) T_Aldehyde->T_Carbonyl Resulting in

Caption: Electronic effects of furan and thiophene rings on the aldehyde group.

Comparative Reactivity in Key Chemical Transformations

The subtle electronic differences manifest as observable variations in reactivity across a range of common organic reactions. The relative performance is not absolute and can be highly dependent on the specific mechanism, reagents, and conditions.[1]

Nucleophilic Addition

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes.[1] The rate of this reaction is primarily dictated by the electrophilicity of the carbonyl carbon.[1] Given the stronger net electron-withdrawing nature of the furan ring compared to thiophene, it is often postulated that furan-2-carbaldehyde should be slightly more reactive towards nucleophiles. However, direct kinetic comparisons in the literature are sparse, and the difference can be subtle.[1]

Condensation Reactions

Condensation reactions, which initiate with nucleophilic addition and are crucial for forming new carbon-carbon bonds, provide a clearer platform for observing reactivity differences.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound. Experimental data suggests that while both aldehydes are effective substrates, furan-2-carbaldehyde can react more rapidly under certain conditions. For example, in one study, the Knoevenagel condensation of thiophene-2-carboxaldehyde required a longer time to achieve a high yield compared to furfural under similar conditions.[1]

Erlenmeyer-Plöchl Reaction: In the synthesis of azlactones via condensation with hippuric acid, 5-aryl-furan-2-carboxaldehydes have been shown to react efficiently, with reaction times of less than 30 minutes.[1] This facile reaction underscores the sufficient reactivity of the furan-based aldehyde carbonyl group.

A kinetic study of a related E2 elimination reaction of O-benzoyloximes provided intriguing results, with relative rates for (Z)-ArCH=NOC(O)C₆H₄Y being 1 / 1.1 / 0.6 for Ar = phenyl / thienyl / furyl, respectively.[14] This indicates that in this specific mechanistic context, the thiophene derivative is the most reactive, while the furan derivative is the least. This highlights the critical principle that relative reactivity is not a fixed property but is dependent on the transition state of the specific reaction.[1][14]

Oxidation

Aldehydes are readily oxidized to their corresponding carboxylic acids, a transformation often used as a qualitative test to distinguish them from ketones.[1] Both furan-2-carbaldehyde and thiophene-2-carboxaldehyde can be effectively oxidized to 2-furoic acid and thiophene-2-carboxylic acid, respectively.[1] The higher stability of the thiophene ring can be an advantage, as the furan ring is more susceptible to opening or polymerization under harsh, acidic oxidizing conditions.[2]

Reduction

The reduction of the aldehyde group to a primary alcohol is a common transformation. Furan-2-carbaldehyde is reduced to furfuryl alcohol, and thiophene-2-carboxaldehyde is reduced to thiophenemethanol.[1] This is typically achieved with standard reducing agents like sodium borohydride (NaBH₄) or via catalytic hydrogenation.[1] In catalytic reductions, the greater stability of the thiophene ring is beneficial; under certain conditions, catalytic hydrogenation of furan derivatives can lead to reduction of the ring itself, whereas thiophene is more robust, though it can poison certain catalysts.[15]

Tabulated Experimental Data

The following table summarizes comparative experimental data from the literature for key reactions.

Reaction TypeAldehydeReactantCatalyst / ConditionsTimeYield (%)Reference
Knoevenagel Furan-2-carbaldehydeAcetylacetoneSodium Alginate-86.47[1]
Knoevenagel Thiophene-2-carboxaldehydeMalononitrile-Longer TimeHigh[1]
Erlenmeyer 5-Aryl-furan-2-carboxaldehydesHippuric AcidAc₂O, NaOAc< 30 min53-81[1]
Elimination Thiophene-2-carbaldehyde OximeDBU in MeCN--1.1 (relative rate)[14]
Elimination Furan-2-carbaldehyde OximeDBU in MeCN--0.6 (relative rate)[14]

Experimental Protocols

These generalized protocols are designed to serve as a starting point for a self-validating, comparative analysis of reactivity.

Protocol 1: Comparative Oxidation via Tollens' Test

This protocol provides a qualitative comparison of the rate of oxidation.

Objective: To visually compare the rate at which furan-2-carbaldehyde and thiophene-2-carboxaldehyde are oxidized.

Materials:

  • Tollens' Reagent (freshly prepared from silver nitrate and ammonia)

  • Furan-2-carbaldehyde

  • Thiophene-2-carboxaldehyde

  • Test tubes

  • Water bath

Procedure:

  • Preparation: Prepare Tollens' reagent immediately before use.

  • Reaction Setup:

    • Test Tube 1: Add 1 mL of freshly prepared Tollens' reagent and 5 drops of furan-2-carbaldehyde.

    • Test Tube 2: Add 1 mL of freshly prepared Tollens' reagent and 5 drops of thiophene-2-carboxaldehyde.

  • Observation: Gently warm both test tubes in a water bath. Observe and compare the rate of formation of a silver mirror on the inner surface of the test tubes. A faster rate of formation indicates a higher reactivity towards oxidation under these conditions.

G cluster_reactions Parallel Reaction Setup start Start prep Prepare fresh Tollens' Reagent start->prep tube1 Test Tube 1: Add 1 mL Tollens' Reagent + 5 drops Furan-2-carbaldehyde prep->tube1 tube2 Test Tube 2: Add 1 mL Tollens' Reagent + 5 drops Thiophene-2-carbaldehyde prep->tube2 heat Gently warm both tubes in a water bath tube1->heat tube2->heat observe Observe and Compare: Rate of Silver Mirror Formation heat->observe end End observe->end

Caption: Workflow for comparative oxidation using Tollens' Reagent.

Protocol 2: Comparative Knoevenagel Condensation

Objective: To compare the reaction time and/or yield for the Knoevenagel condensation.

Materials:

  • Furan-2-carbaldehyde

  • Thiophene-2-carboxaldehyde

  • Active methylene compound (e.g., malononitrile or diethyl malonate)

  • Solvent (e.g., ethanol or toluene)

  • Basic catalyst (e.g., piperidine or sodium ethoxide)

  • Reaction flasks, condenser, heating mantle

  • TLC plates and appropriate eluent

Procedure:

  • Reaction Setup 1 (Furan): In a round-bottom flask, dissolve furan-2-carbaldehyde (1 eq.) and the active methylene compound (1 eq.) in the chosen solvent. Add a catalytic amount of the base.

  • Reaction Setup 2 (Thiophene): In a separate, identical setup, dissolve thiophene-2-carboxaldehyde (1 eq.) and the active methylene compound (1 eq.) in the same solvent. Add the same catalytic amount of the base.

  • Reaction Execution: Heat both reaction mixtures to the same temperature (e.g., reflux) under identical stirring conditions.

  • Monitoring: Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC). Note the time required for the disappearance of the starting aldehyde.

  • Workup and Analysis: Once the reactions are complete, perform an identical aqueous workup and purification (e.g., recrystallization or column chromatography) for both products. Calculate the isolated yields for a quantitative comparison.

Conclusion

The chemical reactivity of furan- and thiophene-based aldehydes is a nuanced subject, deeply rooted in the electronic properties of the parent heterocycles.[1]

  • Thiophene-2-carbaldehyde is built on a more stable, highly aromatic ring. This imparts greater overall stability to the molecule, making it more robust to harsh reaction conditions, but can slightly temper the reactivity of the aldehyde in some contexts.[16]

  • Furan-2-carbaldehyde features a less aromatic ring, which is more susceptible to degradation but may result in a slightly more electrophilic carbonyl carbon, potentially leading to faster rates in nucleophilic addition and condensation reactions.[1]

The choice between these valuable building blocks is not a matter of inherent superiority but of strategic selection.[16] For syntheses requiring high stability and tolerance to a wide range of reagents, thiophene derivatives are often preferred. For reactions where enhanced electrophilicity of the aldehyde is desired and conditions can be carefully controlled, furan derivatives may offer an advantage. This guide serves as a foundational resource for making such informed decisions, empowering researchers to harness the unique chemical personalities of these essential heterocyclic aldehydes.

References

  • A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes - Benchchem. 1

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene - Unknown Source. 2

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline. 5

  • Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study | The Journal of Organic Chemistry - ACS Publications. Link

  • The Aromatic Dance: Unpacking the Stability of Pyrrole, Furan, and Thiophene - Oreate AI. 6

  • Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF - Slideshare. Link

  • 9.6: Comparison of Sulfur to Oxygen - Chemistry LibreTexts. Link

  • The Chemistry of Oxygen and Sulfur - Purdue University. Link

  • Reaction of Furan and Thiophene - Unknown Source. 15

  • Elimination Reactions of (Z)-Thiophene- and (Z)-Furan-2-carbaldehyde O-Benzoyloxime - American Chemical Society. Link

  • Between oxygen and sulphur, which has more electronegative elements, and why? - Quora. Link

  • Between oxygen and sulphur, which has more electronegative elements, and why? - ECHEMI. Link

  • pyrrol, thiophene and furan theory - Orgánica General. Link

  • Oxygen is more electronegative than sulfur yet H2S class 12 chemistry CBSE - Vedantu. Link

  • Pyrrole, Furan, Thiophene - MBB College. Link

  • Theoretical study of the reactivity of furan- and thiophene-derived system in the aminocatalytic remote functionalization. - ResearchGate. Link

  • Reactivity order of Pyrrole, Furan and Thiophene.pptx - Slideshare. Link

  • Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size - Інститут металофізики. Link

  • Unit 3 furan & thiophene | PDF - Scribd. Link

  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions - ScienceDirect. Link

  • A Comparative Study of Thiophene and Furan Derivatives for Researchers and Drug Development Professionals - Benchchem. Link

  • A Comparative Guide to Thiophene and Furan Derivatives in Synthetic Chemistry and Drug Discovery - Benchchem. Link

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Validation

A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres in Drug Design

Introduction: The Double-Edged Sword of the Carboxylic Acid Moiety The carboxylic acid functional group is a cornerstone in medicinal chemistry, featured in the pharmacophore of over 450 marketed drugs, including common...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone in medicinal chemistry, featured in the pharmacophore of over 450 marketed drugs, including common nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1][2] Its prevalence is due to its ability to act as a hydrogen bond donor and acceptor, and, upon deprotonation, to form strong electrostatic interactions with biological targets.[1] However, this moiety is often a double-edged sword. Its ionized state at physiological pH can lead to significant drawbacks, including poor membrane permeability, high plasma protein binding, and rapid metabolic clearance through pathways like glucuronidation.[1][3] Furthermore, the formation of reactive acyl glucuronide metabolites has been linked to idiosyncratic drug toxicities, leading to the withdrawal of some drugs from the market.[4][5]

To overcome these liabilities while preserving the crucial binding interactions, medicinal chemists employ the strategy of bioisosteric replacement.[1] Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[6] This guide provides an in-depth comparison of common carboxylic acid bioisosteres, focusing on their respective physicochemical properties, strategic applications, and the experimental workflows required for their evaluation.

Comparative Analysis of Key Carboxylic Acid Bioisosteres

The selection of an appropriate bioisostere is a context-dependent decision, as the outcome of such a replacement is not easily predictable.[1] A systematic evaluation of properties such as acidity (pKa), lipophilicity (logD), and metabolic stability is crucial. Below is a comparison of the most widely used bioisosteres.

Tetrazoles: The Closest Mimic

The 5-substituted 1H-tetrazole is arguably the most successful and widely used carboxylic acid bioisostere.[3] Its pKa is very similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and mimic the key electrostatic interactions. The delocalization of the negative charge across the four nitrogen atoms of the aromatic ring is a key feature of its structure.[7]

  • Advantages: Similar acidity to carboxylic acids, increased metabolic stability (resistance to glucuronidation), and often improved potency.[3][4] The drug Losartan, an angiotensin II receptor antagonist, is a classic example where a tetrazole successfully replaced a carboxylic acid.[3]

  • Disadvantages: The tetrazole ring is larger than a carboxylic acid, which may require a larger binding pocket in the target protein.[3] It can also exhibit lower permeability than expected despite a potential increase in lipophilicity, possibly due to a higher desolvation penalty.[7]

N-Acylsulfonamides: The Tunable Alternative

N-acylsulfonamides (R-CO-NH-SO₂-R') have emerged as highly valuable and versatile bioisosteres.[8] Their acidity can be tuned by modifying the substituent on the sulfonyl group, with typical pKa values ranging from 3.5 to 4.5, which is comparable to carboxylic acids.[8]

  • Advantages: They offer similar hydrogen bonding capabilities to carboxylic acids and can improve cell permeability and oral bioavailability.[9][10] This class includes several approved drugs, such as the HCV NS5B polymerase inhibitor beclabuvir.[11]

  • Disadvantages: The synthesis can be more complex than for other bioisosteres. Additionally, they can sometimes present challenges related to transporter-mediated clearance and inhibition of CYP enzymes.[3]

Hydroxamic Acids: The Metal Chelator

Hydroxamic acids (R-CO-NH-OH) are distinct from other bioisosteres due to their strong metal-chelating properties.[1] This makes them particularly useful for inhibiting metalloenzymes.

  • Advantages: Excellent for targeting enzymes with metal ions in their active sites. They are moderately acidic, with pKa values typically in the range of 8-9.[1]

  • Disadvantages: A significant drawback is their potential for metabolic instability, including rapid hydrolysis back to the corresponding carboxylic acid.[1] Like carboxylic acids, they can also be metabolized via sulfation and glucuronidation, which may lead to the formation of reactive, toxic metabolites.[1]

Quantitative Physicochemical Data Comparison

The choice of a bioisostere is a multi-parameter optimization problem. A direct comparison of their core physicochemical properties is essential for making an informed decision.

BioisostereRepresentative pKa RangeGeneral Lipophilicity (logD at pH 7.4)Key Features
Carboxylic Acid 4 - 5Generally low (negative)Benchmark; high polarity, metabolic liability.
Tetrazole 4.5 - 6.5Often slightly higher than COOH.[12]Closest pKa mimic, metabolically more stable.[3]
N-Acylsulfonamide 3.5 - 6.0Generally higher than COOH.[6]Tunable acidity, improved permeability.[8][13]
Hydroxamic Acid 8 - 9Variable, can be higher than COOH.[1][4]Strong metal chelation, potential metabolic instability.[1]
Cyclopentane-1,3-dione ~4Comparable to COOH.[12][14]Planar acidic group, maintains lipophilicity.[12]

Note: The exact pKa and logD values are highly dependent on the rest of the molecular scaffold.[4]

Visualizing Bioisosteric Relationships

The following diagram illustrates the structural and electronic similarities between a carboxylic acid and its common bioisosteres, highlighting why they can often occupy the same binding site.

G cluster_0 Carboxylic Acid (Benchmark) cluster_1 Common Bioisosteres COOH R-COOH (pKa ~4-5) Forms Anion R-COO⁻ Tetrazole R-CN₄H (pKa ~4.5-6.5) Delocalized Anion COOH->Tetrazole Similar Acidity Improved Stability Acylsulfonamide R-CONHSO₂R' (pKa ~3.5-6.0) Tunable Acidity COOH->Acylsulfonamide Similar H-Bonding Improved Permeability Hydroxamic R-CONHOH (pKa ~8-9) Metal Chelator COOH->Hydroxamic Different Acidity Metal Chelation G start Synthesize Parent COOH & Bioisostere Analogs pka Protocol 1: pKa Determination (Potentiometric Titration) start->pka Is acidity preserved? logd Protocol 2: Lipophilicity (logD) Assay (RP-HPLC) pka->logd Is permeability likely improved? metstab Protocol 3: Metabolic Stability Assay (Human Liver Microsomes) logd->metstab Is metabolic liability reduced? binding Target Binding Assay (e.g., SPR, FRET) metstab->binding Is target affinity retained/improved? decision Compare Data & Select Optimal Candidate binding->decision

Caption: Workflow for the experimental evaluation of a new bioisostere.

Protocol 1: pKa Determination by Potentiometric Titration

Causality: The pKa is the most critical parameter for a carboxylic acid bioisostere. It dictates the ionization state at physiological pH (≈7.4), which governs the ability to form key ionic interactions with the target and influences properties like solubility and permeability. Potentiometric titration is a precise method for its determination. [15][16] Methodology:

  • Preparation: Prepare a 1 mM solution of the test compound. [15]For accurate measurements, ensure the compound is fully dissolved, using a co-solvent if necessary. Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. [16]2. Calibration: Calibrate the potentiometer using standard buffers (e.g., pH 4, 7, and 10). [15]3. Titration: Place 20 mL of the sample solution in a vessel on a magnetic stirrer and immerse the pH electrode. [16]If the compound is an acid, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl. [16]Titrate the solution by adding small aliquots of 0.1 M NaOH, recording the pH after each addition has stabilized (signal drift < 0.01 pH units/minute). [16]Continue until the pH reaches ~12.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. [17]Perform at least three replicate titrations to ensure reproducibility. [16]

Protocol 2: Lipophilicity (logP/logD) Determination by RP-HPLC

Causality: Lipophilicity is a key determinant of a drug's ADME properties, including its ability to cross biological membranes. [18]While the classic shake-flask method is considered the gold standard, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is faster, requires less material, and is suitable for high-throughput screening. [18][19] Methodology:

  • System Setup: Use an HPLC system with a C18 column and a UV-VIS detector. [20]The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile. [20]2. Reference Standards: Select a set of reference compounds with well-established logP values that span the expected range of the test compound.

  • Calibration Curve: Inject each reference standard into the HPLC system and record its retention time (t_r). Calculate the capacity factor (k) for each. Plot the logarithm of the capacity factors (log k) against the known logP values of the standards to generate a linear calibration curve. [18]4. Sample Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time and log k.

  • Calculation: Use the calibration curve equation to calculate the logP of the test compound from its measured log k. To determine logD (the distribution coefficient at a specific pH, e.g., 7.4), the aqueous component of the mobile phase should be buffered to that pH.

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Causality: A primary motivation for replacing a carboxylic acid is to improve metabolic stability. [21]This assay assesses a compound's susceptibility to Phase I metabolism (primarily by Cytochrome P450 enzymes) and, with the addition of cofactors like UDPGA, Phase II metabolism (glucuronidation). [22][23]HLMs are subcellular fractions that are enriched in these drug-metabolizing enzymes. [24] Methodology:

  • Reagent Preparation: Thaw pooled HLM on ice. [7]Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). [24]Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and a cofactor solution (e.g., NADPH for Phase I).

  • Incubation: In a microplate, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL protein) and buffer at 37°C. [22]Initiate the metabolic reaction by adding the test compound (final concentration ~1 µM) and the NADPH cofactor. [24]3. Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in individual wells by adding a cold organic solvent like acetonitrile. [21]4. Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point. [25]5. Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint). [25]

Conclusion

The replacement of a carboxylic acid with a bioisostere is a powerful and frequently employed strategy in modern drug design to mitigate issues of poor pharmacokinetics and toxicity. [4][26]There is no universally superior bioisostere; the optimal choice depends on a careful, data-driven analysis of the specific challenges presented by the lead compound and its biological target. Tetrazoles offer the most direct mimicry of acidity, while N-acylsulfonamides provide tunable properties and improved permeability. Hydroxamic acids serve a specialized role in targeting metalloenzymes. By employing a systematic workflow of synthesis and robust experimental evaluation, researchers can rationally select and validate the most appropriate surrogate, significantly enhancing the potential for developing a successful drug candidate.

References

  • Janssen, E., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available at: [Link]

  • Horgan, C. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. Available at: [Link]

  • Horgan, C. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • El-Aneed, A., et al. (2021). Physio-Chemical Properties of Each of the Three Non-Classical Bioisosteric Moieties, Carboxylic Acid, Furan, and Sulfonamide. ResearchGate. Available at: [Link]

  • Redka, M., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Wu, J., et al. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). DMPK. Available at: [Link]

  • Janssen, E., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Academia.edu. Available at: [Link]

  • Al-Kurdi, Z., et al. (2022). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Molecules. Available at: [Link]

  • Horgan, C. (2022). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. Available at: [Link]

  • Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. Available at: [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Djaković-Sekulić, T. & Komatović, M. (2018). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. Available at: [Link]

  • Synfacts. (2024). High-Throughput Access to Libraries of N-Acylsulfamide Derivatives, a Bioisostere of Carboxylic Acids. Thieme. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

  • Ragul, N., & Kumar, D. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

  • MTT-Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT-Lab. Available at: [Link]

  • Di, L. (2018). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Ammazzalorso, A., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design. Available at: [Link]

  • Janssen, E., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. Available at: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available at: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Wikipedia. (n.d.). Acylsulfonamide. Wikipedia. Available at: [Link]

  • Ayaz, M., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available at: [Link]

  • Al-Dhubiab, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. ADMET & DMPK. Available at: [Link]

  • Kamal, Z., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Available at: [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Walters, M., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Comparative

relative reactivity of carboxylic acid derivatives in nucleophilic substitution

Introduction: The Strategic Role of Acylating Agents In drug development and complex organic synthesis, the formation of amide and ester bonds is ubiquitous. These transformations rely on Nucleophilic Acyl Substitution (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Acylating Agents

In drug development and complex organic synthesis, the formation of amide and ester bonds is ubiquitous. These transformations rely on Nucleophilic Acyl Substitution (NAS) , a process where a nucleophile attacks a carbonyl carbon, leading to the expulsion of a leaving group. However, not all carboxylic acid derivatives are created equal. Selecting the correct acylating agent dictates reaction efficiency, chemoselectivity, and overall yield. This guide provides an objective, data-driven comparison of carboxylic acid derivatives, exploring the fundamental causality behind their reactivity and providing validated methodologies for kinetic profiling.

Mechanistic Causality: Decoding the Reactivity Hierarchy

The relative reactivity of carboxylic acid derivatives follows a strict hierarchy: Acyl Chlorides > Acid Anhydrides > Thioesters > Esters > Amides > Carboxylate Anions .

This trend is not arbitrary; it is governed by two fundamental thermodynamic and kinetic factors:

A. Leaving Group Ability (Basicity)

The NAS mechanism proceeds via a tetrahedral intermediate. While the initial nucleophilic attack is usually the rate-limiting step, the overall thermodynamic feasibility and the collapse of the intermediate depend heavily on the stability of the expelled leaving group. A fundamental rule of organic chemistry is that weaker bases make better leaving groups ()[1].

  • The chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl, pKₐ ≈ -7), making it an exceptionally weak base and an excellent leaving group ()[2].

  • Conversely, the amide anion (R₂N⁻) is the conjugate base of a very weak acid (an amine, pKₐ ≈ 38), making it a terrible leaving group that strongly resists expulsion[2].

B. Resonance Stabilization vs. Inductive Withdrawal

The electrophilicity of the carbonyl carbon is modulated by the adjacent heteroatom through competing inductive and resonance effects:

  • Inductive Effects: Electronegative atoms (like Cl and O) pull electron density away from the carbonyl carbon via σ-bonds, increasing its partial positive charge and making it more susceptible to nucleophilic attack ()[1].

  • Resonance Effects: Heteroatoms with lone pairs can donate electron density into the carbonyl π* orbital. In amides, nitrogen is highly effective at this, significantly stabilizing the ground state and drastically reducing electrophilicity ()[3]. In acyl chlorides, chlorine's 3p orbital overlaps poorly with carbon's 2p orbital, offering minimal resonance stabilization while exerting a strong inductive pull[3].

  • The Thioester Anomaly: A thioester is more reactive than an oxygen ester because the thiolate (RS⁻) is a weaker base than an alkoxide (RO⁻)[3]. Furthermore, the orbital size mismatch between sulfur (3p) and carbon (2p) prevents effective resonance stabilization, keeping the thioester at a higher energy state[3].

ReactivityLadder AcylChloride Acyl Chlorides (Most Reactive) Anhydride Acid Anhydrides AcylChloride->Anhydride Downhill Energy Flow Thioester Thioesters Anhydride->Thioester Ester Esters / Carboxylic Acids Thioester->Ester Amide Amides Ester->Amide Carboxylate Carboxylate Anions (Least Reactive) Amide->Carboxylate Hydrolysis

Fig 1. Reactivity hierarchy of carboxylic acid derivatives in nucleophilic acyl substitution.

Quantitative Comparison of Acyl Derivatives

To objectively compare these derivatives, we must look at their kinetic behavior. The table below summarizes the structural properties and the approximate relative rates of neutral hydrolysis, demonstrating the vast kinetic differences between these functional groups ()[2].

Carboxylic Acid DerivativeStructural FormulaLeaving Group (LG)Conjugate Acid pKₐ of LGRelative Reactivity (Hydrolysis Benchmark)
Acyl Chloride R–CO–ClCl⁻-7.0~ 10¹¹
Acid Anhydride R–CO–O–CO–R'RCOO⁻4.8~ 10⁷
Thioester R–CO–SR'RS⁻10.5~ 10¹
Ester R–CO–OR'RO⁻15.51 (Reference)
Amide R–CO–NR'₂R₂N⁻38.0~ 10⁻³
Carboxylate Anion R–COO⁻O²⁻> 50Unreactive

Experimental Methodology: Kinetic Profiling of Acyl Substitution

To empirically validate the reactivity hierarchy, researchers utilize kinetic monitoring. The following protocol outlines a self-validating system for quantifying the relative reaction rates of different acylating agents using High-Performance Liquid Chromatography (HPLC).

Objective

Quantify the pseudo-first-order rate constants ( kobs​ ) of benzoyl chloride, benzoic anhydride, and methyl benzoate when reacted with a standard nucleophile (benzylamine).

Causality & Experimental Design

By using a vast molar excess of the nucleophile (benzylamine), the concentration of the nucleophile remains effectively constant. This forces the reaction into pseudo-first-order kinetics , meaning the rate of disappearance of the acyl derivative is directly proportional to its intrinsic electrophilicity.

Step-by-Step Protocol
  • Solution Preparation: Prepare a 0.1 M stock solution of benzylamine in anhydrous acetonitrile (MeCN). Causality: Add 0.1 M N,N-diisopropylethylamine (DIPEA) to this stock. DIPEA acts as a non-nucleophilic acid scavenger, preventing the generated leaving-group acids (e.g., HCl) from protonating and deactivating the benzylamine nucleophile.

  • Substrate Initialization: Prepare separate 0.01 M solutions of benzoyl chloride, benzoic anhydride, and methyl benzoate in anhydrous MeCN.

  • Reaction Execution:

    • Transfer 9.0 mL of the benzylamine stock solution into three separate temperature-controlled vials (25 °C) under a nitrogen atmosphere.

    • Rapidly inject 1.0 mL of the respective acyl derivative solution into each vial to initiate the reaction.

  • Self-Validating Sampling (The Feedback Loop):

    • Withdraw 50 µL aliquots at predefined intervals. Note: Adjust sampling frequency based on expected reactivity (e.g., every 10 seconds for the chloride; every 5 minutes for the anhydride; every 2 hours for the ester).

    • The Quench (Critical Step): Immediately inject each aliquot into 950 µL of a 50:50 MeCN:Water solution containing 0.1% Trifluoroacetic acid (TFA). Causality: The sudden drop in pH instantly protonates the benzylamine, destroying its nucleophilicity and "freezing" the reaction state for accurate analysis.

  • Data Acquisition & Analysis:

    • Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm).

    • Plot the natural logarithm of the remaining acyl derivative concentration, ln([Acyl]) , versus time. The negative slope of this linear plot yields the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 1. Reagent Prep (Amine + Acyl) Step2 2. Reaction Initiation (Inject Acyl) Step1->Step2 Step3 3. Time-Course Sampling (Extract Aliquots) Step2->Step3 Step4 4. Acid Quench (0.1% TFA) Step3->Step4 Step5 5. HPLC Analysis (Calculate k_obs) Step4->Step5 Step5->Step3 Adjust rate

Fig 2. Self-validating HPLC workflow for kinetic monitoring of nucleophilic acyl substitution.

Expected Outcomes

The experimental data will mirror the theoretical hierarchy. Benzoyl chloride will exhibit an extremely steep decay curve (high kobs​ ), benzoic anhydride will show a moderate decay, and methyl benzoate will show a near-flat line, indicating negligible conversion without the addition of a strong catalyst or elevated temperatures.

References

  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL:[Link]

  • 21.2: Nucleophilic Acyl Substitution Reactions Source: Chemistry LibreTexts URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to C-Cl Bond Dissociation Energies and their Influence on Chloropyrimidine Reactivity

In the landscape of modern drug discovery and development, pyrimidines stand out as a cornerstone scaffold, integral to a vast array of therapeutic agents. The strategic functionalization of the pyrimidine ring is often...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, pyrimidines stand out as a cornerstone scaffold, integral to a vast array of therapeutic agents. The strategic functionalization of the pyrimidine ring is often a critical step in modulating a compound's pharmacological profile. Among the various synthetic handles available, chlorine substituents offer a versatile entry point for diversification, particularly through transition metal-catalyzed cross-coupling reactions. However, not all chloro-positions on the pyrimidine ring are created equal. Their reactivity is intrinsically linked to the strength of the carbon-chlorine (C-Cl) bond, a property quantified by the bond dissociation energy (BDE).

This guide provides an in-depth analysis of C-Cl BDEs in chloropyrimidines, offering a framework for predicting and understanding their reactivity in synthetically crucial reactions. We will delve into the theoretical underpinnings of BDEs, present a comparative analysis of different chloropyrimidine isomers, and provide a detailed experimental protocol for a representative cross-coupling reaction, all grounded in authoritative scientific literature.

The Theoretical Bedrock: Why C-Cl Bond Dissociation Energy Matters

The C-Cl bond dissociation energy is the energy required to homolytically cleave the C-Cl bond, forming a carbon-centered radical and a chlorine radical. In the context of many cross-coupling reactions, the activation of the C-Cl bond is a key, often rate-determining, step. A lower BDE generally correlates with a more facile bond cleavage and, consequently, higher reactivity.

The electronic nature of the pyrimidine ring plays a pivotal role in modulating the C-Cl BDE. As an electron-deficient heteroaromatic system, the pyrimidine ring can stabilize the radical intermediate formed upon C-Cl bond cleavage, thereby lowering the energy required for this process. The position of the chlorine atom on the ring is not trivial; it dictates the extent of this stabilization and thus directly influences the BDE.

A Comparative Analysis of Chloropyrimidine Isomers: A Hierarchy of Reactivity

The three isomeric chloropyrimidines—2-chloropyrimidine, 4-chloropyrimidine, and 5-chloropyrimidine—exhibit distinct reactivity profiles that can be rationalized by their respective C-Cl BDEs. The generally accepted order of reactivity in cross-coupling reactions is 4- > 2- > 5-chloropyrimidine. This trend is a direct reflection of the C-Cl bond strengths.

Chloropyrimidine IsomerC-Cl Bond Dissociation Energy (kcal/mol) - DFT CalculatedRelative Reactivity
4-Chloropyrimidine~82-84High
2-Chloropyrimidine~85-87Moderate
5-Chloropyrimidine~88-90Low

Note: The BDE values presented are approximate and based on Density Functional Theory (DFT) calculations reported in the literature. Actual values may vary slightly depending on the computational method and basis set used.

The higher reactivity of the 4- and 2-chloropyrimidines can be attributed to the positions of the chlorine atoms being para and ortho to the ring nitrogens, respectively. This proximity allows for greater resonance stabilization of the radical intermediate. In contrast, the 5-position is meta to the ring nitrogens, offering less stabilization and resulting in a stronger C-Cl bond with lower reactivity.

BDE_Reactivity cluster_BDE C-Cl Bond Dissociation Energy (BDE) cluster_Reactivity Chemical Reactivity cluster_Isomers Chloropyrimidine Isomers BDE_High High BDE (~88-90 kcal/mol) Reactivity_Low Low Reactivity BDE_High->Reactivity_Low Inverse Correlation BDE_Med Moderate BDE (~85-87 kcal/mol) BDE_Low Low BDE (~82-84 kcal/mol) Reactivity_High High Reactivity BDE_Low->Reactivity_High Inverse Correlation 5-Chloro 5-Chloropyrimidine 5-Chloro->BDE_High 2-Chloro 2-Chloropyrimidine 2-Chloro->BDE_Med 4-Chloro 4-Chloropyrimidine 4-Chloro->BDE_Low

Caption: Relationship between C-Cl BDE and reactivity for chloropyrimidine isomers.

Experimental Verification: A Protocol for Suzuki-Miyaura Cross-Coupling

To illustrate how these theoretical principles translate into practice, we provide a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a widely used method for forming C-C bonds. This protocol is designed to be a self-validating system, where the choice of reagents and conditions is rationalized by the underlying reaction mechanism and the reactivity of the chloropyrimidine substrate.

Objective: To compare the reactivity of 2-chloropyrimidine and 4-chloropyrimidine in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:

  • 2-Chloropyrimidine

  • 4-Chloropyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents for TLC (e.g., ethyl acetate/hexanes mixture)

  • NMR tubes, deuterated chloroform (CDCl₃)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow:

Suzuki_Workflow Setup Reaction Setup Reagents Reagent Addition Setup->Reagents Under Inert Atmosphere Reaction Reaction Execution Reagents->Reaction Heat to 80-100 °C Quench Reaction Quenching Reaction->Quench Monitor by TLC Extraction Workup & Extraction Quench->Extraction Add Water Purification Purification Extraction->Purification Dry & Concentrate Analysis Analysis Purification->Analysis Column Chromatography Conclusion Conclusion Analysis->Conclusion NMR & GC-MS

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